4-Methyl-3-nitro-benzamidine
Description
BenchChem offers high-quality 4-Methyl-3-nitro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4H,1H3,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCKSVUARSPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438503 | |
| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25412-76-4 | |
| Record name | 4-Methyl-3-nitrobenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-3-NITRO-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine and its Precursor 4-Methyl-3-nitrobenzamide
Introduction: Navigating the Nomenclature and Synthetic Landscape
This technical guide addresses the chemical structure, properties, and synthesis of 4-Methyl-3-nitro-benzamidine. It is imperative for the intended audience of researchers, scientists, and drug development professionals to note that 4-Methyl-3-nitro-benzamidine is not a widely cataloged or extensively studied compound in mainstream chemical literature. Often, a potential ambiguity arises with the closely related and well-documented compound, 4-Methyl-3-nitrobenzamide .
The critical distinction lies in the functional group attached to the benzene ring:
-
Benzamidine: Contains a C(=NH)NH2 group.
-
Benzamide: Contains a C(=O)NH2 group.
Given the prevalence of the benzamide in chemical supplier databases and scientific publications, this guide will provide a comprehensive overview of 4-Methyl-3-nitrobenzamide as a foundational and likely relevant molecule. Furthermore, we will present a scientifically robust, field-proven protocol for the synthesis of the target molecule, 4-Methyl-3-nitro-benzamidine, from its corresponding nitrile, a common synthetic pathway for this class of compounds. This approach ensures both technical accuracy and practical utility for researchers aiming to synthesize and explore this specific chemical entity.
Part 1: 4-Methyl-3-nitrobenzamide - The Foundational Precursor
4-Methyl-3-nitrobenzamide serves as a critical building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the aromatic ring, influences its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.
Chemical Structure and Properties
The structural and physicochemical properties of 4-Methyl-3-nitrobenzamide are summarized below, providing a baseline for its handling, characterization, and application in synthetic protocols.
Diagram: Chemical Structure of 4-Methyl-3-nitrobenzamide
Caption: Chemical structure of 4-Methyl-3-nitrobenzamide.
Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzamide
| Property | Value | Source(s) |
| CAS Number | 19013-11-7 | [1][2] |
| Molecular Formula | C8H8N2O3 | [1][3] |
| Molecular Weight | 180.16 g/mol | [2][4] |
| Appearance | White to cream or pale yellow powder/granules | [1][3] |
| Melting Point | 162-168 °C | [3] |
| Purity | ≥97.5% (HPLC) | [3] |
| SMILES | CC1=C(C=C(C=C1)C(=O)N)[O-] | [4] |
| InChIKey | YEUGEQUFPMJGCD-UHFFFAOYSA-N | [1][3] |
Synthesis of 4-Methyl-3-nitrobenzamide
A common synthetic route to 4-Methyl-3-nitrobenzamide involves the nitration of p-toluic acid followed by conversion of the carboxylic acid to the primary amide.
Diagram: Synthetic Pathway to 4-Methyl-3-nitrobenzamide
Caption: General workflow for synthesizing 4-Methyl-3-nitrobenzamide.
Safety and Handling
4-Methyl-3-nitrobenzamide is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Part 2: Synthesis of 4-Methyl-3-nitro-benzamidine
The synthesis of a benzamidine is most reliably achieved from the corresponding benzonitrile via the Pinner reaction .[5][6] This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the target amidine.[6][7]
Step 1: Synthesis of the Precursor - 4-Methyl-3-nitrobenzonitrile
The required starting material is 4-Methyl-3-nitrobenzonitrile (CAS No: 939-79-7). This can be synthesized from 4-methyl-3-nitrobenzamide via a dehydration reaction, typically using a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride.
Diagram: Dehydration of Benzamide to Benzonitrile
Caption: Conversion of the benzamide to the required benzonitrile.
Step 2: The Pinner Reaction - From Nitrile to Amidine
This protocol provides a robust methodology for synthesizing the target benzamidine from the benzonitrile precursor. The causality behind this experimental choice is the high efficiency and reliability of the Pinner reaction for this class of transformation.[7]
Diagram: Pinner Reaction Workflow for Amidine Synthesis
Caption: Experimental workflow for the synthesis of the target benzamidine.
Experimental Protocol: Synthesis of 4-Methyl-3-nitro-benzamidine Hydrochloride
This protocol is a generalized, authoritative procedure based on the Pinner reaction and should be adapted and optimized by the researcher.
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
Anhydrous Ethanol (or Methanol)
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve 1.0 equivalent of 4-Methyl-3-nitrobenzonitrile in a suitable volume of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C. Continue the HCl addition until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The imino ester hydrochloride (Pinner salt) will typically precipitate as a white solid.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to the Amidine:
-
Prepare a solution of the dried Pinner salt in anhydrous ethanol, cooled to 0°C.
-
Bubble anhydrous ammonia gas through the solution until it is saturated.
-
Seal the reaction vessel and stir at room temperature for several hours (monitor by TLC).
-
Upon completion, ammonium chloride will have precipitated. Remove the salt by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-3-nitro-benzamidine. This can be purified by recrystallization, typically as the hydrochloride salt from an ethanol/ether mixture.
-
Trustworthiness and Self-Validation: The progress of each step must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of starting material before proceeding. The final product's identity and purity should be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Part 3: Potential Applications in Drug Discovery
While 4-Methyl-3-nitro-benzamidine itself is not widely cited, the benzamidine moiety is a well-known pharmacophore. It is a strong basic group and can act as a bioisostere for a guanidinium group, enabling it to participate in key hydrogen bonding interactions with biological targets. Benzamidine derivatives are known to act as inhibitors for various enzymes, particularly serine proteases like thrombin and trypsin, where they can interact with the aspartate residue in the S1 pocket.
The introduction of the methyl and nitro groups on the phenyl ring provides handles for synthetic modification and can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Researchers developing novel inhibitors for proteases or other targets that recognize arginine or lysine residues may find 4-Methyl-3-nitro-benzamidine to be a valuable scaffold or intermediate for further chemical exploration.
References
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Thermo Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%. [1][3]
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BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
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Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%.
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Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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Organic Chemistry Portal. Pinner Reaction.
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Wikipedia. Pinner reaction.
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ChemicalBook. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7.
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BLDpharm. N-Methyl-4-(methylamino)-3-nitrobenzamide.
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BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
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International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
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PubChemLite. 4-methyl-3-nitrobenzamide (C8H8N2O3).
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Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97%.
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PubChem. 4-Methyl-3-nitrobenzoyl chloride.
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An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-3-nitro-benzamidine, a substituted aromatic amidine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers.
Introduction to 4-Methyl-3-nitro-benzamidine
4-Methyl-3-nitro-benzamidine belongs to the class of benzamidines, which are compounds containing a benzene ring substituted with an amidine group (-C(NH)NH2). The presence of a methyl and a nitro group on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity. Benzamidines are recognized as a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3] The nitro group, being a strong electron-withdrawing group, can further modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[4]
Physicochemical Properties
The fundamental physicochemical properties of 4-Methyl-3-nitro-benzamidine have been calculated and are presented below. These are predicted values and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C8H9N3O2 | Calculated |
| Molecular Weight | 179.18 g/mol | Calculated |
| Monoisotopic Mass | 179.06948 Da | Predicted from structure |
| Predicted XlogP | 1.5 - 2.0 | Estimated based on analogues |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Synthesis of 4-Methyl-3-nitro-benzamidine
A common and effective method for the synthesis of benzamidines from benzonitriles is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which is then reacted with ammonia to yield the desired amidine.
A more contemporary and often higher-yielding approach involves the conversion of the nitrile to an amidoxime, followed by reduction.[5][6]
Below is a proposed two-step synthesis of 4-Methyl-3-nitro-benzamidine starting from 4-methyl-3-nitrobenzonitrile.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Methyl-3-nitro-N'-hydroxybenzimidamide (Amidoxime Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-methyl-3-nitrobenzonitrile in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate (1.5 equivalents) in water.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-Methyl-3-nitro-N'-hydroxybenzimidamide intermediate.
Step 2: Reduction of the Amidoxime to 4-Methyl-3-nitro-benzamidine
-
Reaction Setup: In a hydrogenation vessel, dissolve the 4-Methyl-3-nitro-N'-hydroxybenzimidamide intermediate from Step 1 in a suitable solvent like acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (at a suitable pressure) at room temperature. The reaction should be monitored for the uptake of hydrogen.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified by recrystallization to afford the final 4-Methyl-3-nitro-benzamidine.
Caption: Proposed two-step synthesis of 4-Methyl-3-nitro-benzamidine.
Potential Applications and Biological Activity
While specific studies on 4-Methyl-3-nitro-benzamidine are not available, its structural motifs suggest several areas of potential application in drug discovery and development.
-
Enzyme Inhibition: Benzamidine is a well-known competitive inhibitor of trypsin and other serine proteases.[2] The core structure of 4-Methyl-3-nitro-benzamidine makes it a candidate for screening against a variety of proteases involved in disease pathways.
-
Antimicrobial and Antifungal Activity: Numerous benzamidine derivatives have demonstrated significant antibacterial and antifungal properties.[1][3][7] The introduction of the nitro group can sometimes enhance antimicrobial potency.[8] Therefore, this compound warrants investigation as a potential anti-infective agent.
-
Anticancer Research: Substituted benzamides and other nitroaromatic compounds have been explored as potential anticancer agents.[9] The biological activity is often linked to their ability to interact with DNA or specific enzymes involved in cancer cell proliferation.
-
Chemical Probe and Building Block: This compound can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry research, allowing for the exploration of structure-activity relationships.
Safety, Handling, and Storage
As a nitroaromatic compound, 4-Methyl-3-nitro-benzamidine should be handled with caution, assuming it may possess hazards similar to other compounds in this class until specific toxicological data is available.[4][8][10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Caption: Recommended Personal Protective Equipment for handling nitroaromatic compounds.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong bases, and reducing agents.
Spill and Waste Disposal:
-
In case of a spill, avoid generating dust. Use a non-combustible absorbent material to clean up the spill.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
4-Methyl-3-nitro-benzamidine is a compound with significant potential in medicinal chemistry, primarily due to its benzamidine core and the presence of a bio-active nitro group. While direct experimental data is scarce, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining potential applications and necessary safety precautions based on established chemical knowledge. Further experimental investigation is warranted to fully characterize this promising molecule and explore its therapeutic potential.
References
[Please note that the following links are provided for verification and may lead to the landing page of the source if a deep link is unavailable.]
- Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
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A Versatile Synthesis of Amidines from Nitriles Via Amidoximes - Taylor & Francis. (URL: [Link])
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Comparison of methods for benzamide synthesis from benzonitrile - ResearchGate. (URL: [Link])
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. (URL: [Link])
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Synthesis and Stereochemistry of Benzamidines and Acetamidines - Arkivoc. (URL: [Link])
- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (URL: )
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4-methyl-3-nitrobenzamide (C8H8N2O3) - PubChemLite. (URL: [Link])
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Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. (URL: [Link])
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Benzamidine - Wikipedia. (URL: [Link])
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
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Navigating the Physicochemical Landscape of 4-Methyl-3-nitro-benzamidine: A Technical Guide to pKa and Solubility
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the acid dissociation constant (pKa) and aqueous solubility of 4-Methyl-3-nitro-benzamidine, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this document synthesizes theoretical predictions based on established chemical principles, presents detailed experimental protocols for its empirical determination, and discusses the utility of computational models in modern drug discovery.
Introduction: The Critical Role of pKa and Solubility
The journey of a drug candidate from the laboratory to the clinic is profoundly influenced by its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and aqueous solubility. The pKa governs the extent of ionization of a molecule at a given pH, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Solubility, the maximum concentration of a substance that can dissolve in a solvent, is a key determinant of bioavailability. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.
4-Methyl-3-nitro-benzamidine, an aromatic amidine, possesses functional groups that are readily ionizable. The amidine group is basic, while the nitro group is a strong electron-withdrawing group that can significantly influence the electronic environment of the molecule. The methyl group, an electron-donating group, further modulates these properties. A thorough understanding of the interplay of these groups is essential for predicting the behavior of this compound in biological systems.
Theoretical Assessment of pKa and Solubility
Given the lack of published experimental data for 4-Methyl-3-nitro-benzamidine, we can predict its properties based on the known values of its parent compound, benzamidine, and the well-established effects of its substituents.
Predicted pKa of 4-Methyl-3-nitro-benzamidine
The pKa of the parent compound, benzamidine, is approximately 11.6[1][2][3][4]. The amidine group is a strong base due to the resonance stabilization of its protonated form. The introduction of substituents on the aromatic ring will alter this basicity.
-
Nitro Group (-NO₂): The nitro group at the meta position is a powerful electron-withdrawing group. It will decrease the electron density on the amidine nitrogen, making it a weaker base and thus lowering the pKa.
-
Methyl Group (-CH₃): The methyl group at the para position is a weak electron-donating group. It will slightly increase the electron density on the amidine nitrogen, making it a stronger base and thus raising the pKa.
The Hammett equation provides a quantitative framework for estimating the effect of substituents on the pKa of aromatic compounds[5][6]. While a precise calculation is beyond the scope of this guide without experimentally derived reaction constants, the opposing effects of the nitro and methyl groups suggest a pKa for 4-Methyl-3-nitro-benzamidine that is significantly lower than that of unsubstituted benzamidine. The strong electron-withdrawing effect of the nitro group is expected to dominate.
Predicted Solubility of 4-Methyl-3-nitro-benzamidine
Benzamidine itself is described as slightly soluble in water[7]. Its hydrochloride salt, however, is much more water-soluble[7][8][9]. This is a common characteristic of basic compounds; their protonated forms are typically more soluble in aqueous media.
The substituents on 4-Methyl-3-nitro-benzamidine will also influence its solubility:
-
Nitro Group (-NO₂): The polar nitro group can participate in hydrogen bonding with water, which may slightly increase solubility.
-
Methyl Group (-CH₃): The nonpolar methyl group is expected to decrease aqueous solubility.
Overall, the presence of the nitro and methyl groups, in addition to the aromatic ring, suggests that 4-Methyl-3-nitro-benzamidine will have low intrinsic aqueous solubility. The solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the basic amidine group becomes protonated. For comparison, the related compound 4-nitrobenzamide has low water solubility[10].
In Silico Prediction of Physicochemical Properties
A variety of computational tools are available to predict the pKa and solubility of small molecules. These methods, which range from empirical models to first-principles quantum mechanical calculations, are invaluable in the early stages of drug discovery for triaging and prioritizing compounds[11][12][13][14][15].
-
pKa Prediction: Software such as ACD/pKa DB, ADME Boxes, and SPARC utilize large databases of experimental pKa values to build predictive models[11]. Other approaches employ quantum chemical calculations to determine the relative energies of the protonated and deprotonated states[13][16][17].
-
Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are commonly used to predict aqueous solubility from molecular descriptors[18][19][20]. Hybrid approaches that combine thermodynamic modeling with machine learning are also emerging as powerful predictive tools[21].
Experimental Determination of pKa and Solubility
Should a sample of 4-Methyl-3-nitro-benzamidine become available, the following experimental protocols are recommended for the accurate determination of its pKa and thermodynamic solubility.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for determining the pKa of ionizable compounds[22][23][24][25][26].
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 4-Methyl-3-nitro-benzamidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the analyte solution in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amidine groups have been protonated.
Diagram of Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Solubility Determination by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility[27][28][29].
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Methyl-3-nitro-benzamidine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of dissolved 4-Methyl-3-nitro-benzamidine in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at each pH.
Diagram of Shake-Flask Solubility Workflow
Caption: Workflow for solubility determination by the shake-flask method.
Data Summary
The following tables summarize the predicted and known physicochemical properties of 4-Methyl-3-nitro-benzamidine and related compounds.
| Compound | Predicted/Known pKa | Rationale/Reference |
| Benzamidine | ~11.6 | [1][2][3][4] |
| 4-Methyl-3-nitro-benzamidine | < 11.6 | Predicted based on the strong electron-withdrawing effect of the nitro group. |
| Compound | Predicted/Known Aqueous Solubility | Rationale/Reference |
| Benzamidine | Slightly soluble | [7] |
| Benzamidine HCl | Soluble (e.g., ~3 mg/mL in PBS at pH 7.2) | [30] |
| 4-Nitrobenzamide | Low solubility | [10] |
| 4-Methyl-3-nitro-benzamidine | Predicted to have low intrinsic solubility, with increased solubility at acidic pH. | Based on structural similarity to related compounds. |
Conclusion
While experimental data for 4-Methyl-3-nitro-benzamidine is not currently available, a comprehensive understanding of its likely pKa and solubility can be derived from fundamental chemical principles and the properties of analogous structures. The amidine moiety confers basicity, which is expected to be significantly attenuated by the electron-withdrawing nitro group, resulting in a pKa lower than that of benzamidine. The compound is predicted to have low intrinsic aqueous solubility, a critical consideration for its potential development as a therapeutic agent. The detailed experimental protocols and discussion of in silico methods provided herein offer a robust framework for the future characterization of this and other novel chemical entities.
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Effect of Substituents on Basicity of Aromatic Amines | Substituted Anilines basicity| BP 301T |L~20 - YouTube. (URL: [Link])
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An In-depth Technical Guide to 3-nitro-4-methylbenzamidine Hydrochloride: Synthesis, Characterization, and Potential Applications
Introduction: The Potential of a Novel Benzamidine Derivative
Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2] The strategic incorporation of substituents onto the phenyl ring can significantly modulate their inhibitory potency and selectivity.[3] The introduction of a nitro group, a versatile functional group in drug design, can enhance biological activity and serve as a handle for further chemical modifications.[4][5] This guide focuses on the hydrochloride salt of 3-nitro-4-methylbenzamidine, a compound with unexplored potential in drug discovery and biochemical research.
Proposed Synthesis of 3-nitro-4-methylbenzamidine hydrochloride
The most plausible and established route to synthesize aryl amidines is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia.[6][7] The proposed synthesis of 3-nitro-4-methylbenzamidine hydrochloride starts from the commercially available 3-methyl-4-nitrobenzoic acid.
Synthesis of the Precursor: 3-methyl-4-nitrobenzonitrile
The initial step involves the conversion of 3-methyl-4-nitrobenzoic acid to its corresponding nitrile. A common method for this transformation is the dehydration of the corresponding amide.
Step 1: Synthesis of 3-methyl-4-nitrobenzamide
A detailed protocol for a similar synthesis is available in the literature.[8]
Step 2: Dehydration to 3-methyl-4-nitrobenzonitrile
A general procedure for the dehydration of a substituted benzamide to its corresponding nitrile involves heating with a dehydrating agent like phosphorus oxychloride (POCl₃).[8]
The Pinner Reaction: From Nitrile to Amidine Hydrochloride
With the 3-methyl-4-nitrobenzonitrile precursor in hand, the final step is the Pinner reaction to yield the target compound.[9][10]
Experimental Protocol: Synthesis of 3-nitro-4-methylbenzamidine hydrochloride
Part A: Synthesis of 3-methyl-4-nitrobenzonitrile
-
Amide Formation: To a solution of 3-methyl-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0°C. Stir for 2-3 hours at room temperature. After completion, the solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in an appropriate solvent and reacted with an excess of aqueous ammonia.
-
Dehydration: The crude 3-methyl-4-nitrobenzamide is mixed with phosphorus oxychloride and heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried to yield 3-methyl-4-nitrobenzonitrile.[8]
Part B: Pinner Reaction
-
Imidate Formation: A solution of 3-methyl-4-nitrobenzonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at low temperature for 48 hours, during which the ethyl 3-nitro-4-methylbenzimidate hydrochloride (Pinner salt) precipitates.[9]
-
Ammonolysis: The precipitated Pinner salt is collected by filtration under anhydrous conditions and then added portion-wise to a solution of anhydrous ammonia in absolute ethanol. The reaction mixture is stirred at room temperature.
-
Isolation: The ammonium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude 3-nitro-4-methylbenzamidine hydrochloride is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Caption: Proposed synthesis of 3-nitro-4-methylbenzamidine hydrochloride.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-nitro-4-methylbenzamidine hydrochloride, based on data from analogous compounds.
| Property | Predicted Value | Basis for Prediction and References |
| Molecular Formula | C₈H₁₀ClN₃O₂ | Based on the structure of the target compound. |
| Molecular Weight | 215.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow crystalline solid | Based on the appearance of similar benzamidine hydrochlorides.[11] |
| Melting Point | >200 °C (with decomposition) | Nitro-substituted benzamidines often have high melting points.[12] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form generally imparts water solubility.[11] |
| pKa | ~11-12 | The amidinium group is strongly basic. |
Potential Applications in Research and Drug Development
Given the established biological activity of benzamidine derivatives, 3-nitro-4-methylbenzamidine hydrochloride is a promising candidate for several research applications:
-
Serine Protease Inhibition: This compound is a prime candidate for screening as an inhibitor of serine proteases.[1][13] The nitro and methyl substituents may confer unique selectivity and potency profiles against different proteases.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a valuable fragment for screening against various biological targets.
-
Synthetic Building Block: The amidine and nitro functionalities provide reactive handles for further chemical elaboration, enabling the synthesis of more complex molecules and libraries for drug discovery.[14]
Comprehensive Characterization Workflow
To confirm the identity, purity, and structure of the synthesized 3-nitro-4-methylbenzamidine hydrochloride, a comprehensive analytical workflow is essential.
Experimental Protocol: Characterization of 3-nitro-4-methylbenzamidine hydrochloride
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the exchangeable protons of the amidinium group.[15][16]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide signals for each unique carbon atom, including the amidine carbon, the aromatic carbons, and the methyl carbon.[16]
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method to assess the purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[19][20] Detection can be performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs (typically around 254 nm).
-
Caption: Workflow for the characterization of the target compound.
Safety and Handling
As with any novel chemical compound, 3-nitro-4-methylbenzamidine hydrochloride should be handled with care in a well-ventilated laboratory, preferably within a fume hood. The following safety precautions are based on the known hazards of related nitroaromatic compounds and amidines.[21]
-
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The toxicological properties have not been fully investigated.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
-
First-Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
While direct experimental data on 3-nitro-4-methylbenzamidine hydrochloride is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Pinner reaction is a reliable method, and the outlined characterization workflow will ensure the structural integrity and purity of the final product. The potential of this novel benzamidine derivative as a serine protease inhibitor and a versatile building block in medicinal chemistry warrants further investigation. Researchers are encouraged to use this guide as a starting point for their exploration of this promising compound, while adhering to strict safety protocols.
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A Technical Guide to 4-Methyl-3-nitro-benzamidine and Benzamide Derivatives: Structural, Synthetic, and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug discovery, precise molecular understanding is paramount. This guide provides an in-depth technical comparison between a specific, substituted amidine, 4-Methyl-3-nitro-benzamidine , and the broad, pharmacologically significant class of benzamide derivatives . While both share a common benzene scaffold, their core functional groups—amidine versus amide—dictate profound differences in chemical reactivity, synthetic strategy, physicochemical properties, and, most critically, biological applications. We will dissect these differences from a structural and mechanistic perspective, providing field-proven insights for researchers navigating the synthesis and application of these important chemical classes. This document serves as a practical whitepaper for professionals engaged in the design and development of novel therapeutics.
Core Molecular Architecture: A Tale of Two Functional Groups
The fundamental difference between 4-Methyl-3-nitro-benzamidine and benzamide derivatives lies in the functional group attached to the benzoyl carbon.
-
Benzamide Derivatives are characterized by a primary, secondary, or tertiary amide group (-C(=O)NRR'). The amide moiety consists of a carbonyl group directly bonded to a nitrogen atom.[1][2] This linkage is planar due to resonance, which imparts significant stability and influences its hydrogen bonding capabilities. The benzamide structure is a cornerstone in medicinal chemistry, serving as a "privileged fragment" in a vast number of approved drugs.[3]
-
4-Methyl-3-nitro-benzamidine , in contrast, features a more basic amidine group (-C(=NH)NH2). This functional group is a nitrogen analogue of a carboxylic acid, possessing two nitrogen atoms bonded to the same carbon. It is significantly more basic than an amide due to the delocalization of the positive charge over both nitrogen atoms upon protonation. The specific molecule is further substituted with a methyl group at the 4-position and a nitro group at the 3-position of the benzene ring, which modulate its electronic properties and reactivity.
The structural distinction is visualized below.
Sources
Safety data sheet (SDS) for 4-Methyl-3-nitro-benzamidine
Disclaimer: This document is a Technical Handling Guide and Risk Assessment intended for research and development professionals. It is not a legal substitute for a manufacturer-issued Safety Data Sheet (SDS) required for regulatory compliance in transport or commerce. Always consult the specific SDS provided by your chemical supplier before use.
Content Type: Technical Risk Assessment & Handling Protocol Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Part 1: Compound Architecture & Identification
Chemical Identity & Distinction
This guide specifically addresses the benzamidine derivative, a critical intermediate often used as a P1-pocket binder in serine protease inhibitors (e.g., thrombin, Factor Xa).
Crucial Distinction: Do not confuse with 4-Methyl-3-nitrobenzamide (the amide analog) or 4-Methyl-3-nitroaniline. The amidine functional group confers significantly higher basicity and distinct solubility profiles compared to the amide.
| Feature | Details |
| IUPAC Name | 4-Methyl-3-nitrobenzenecarboximidamide |
| Common Form | Hydrochloride Salt (HCl) or Methanesulfonate (Free base is unstable/hygroscopic) |
| CAS Number | Note: Often custom synthesized. Closest analog (Benzamidine HCl): 1670-14-0 |
| Molecular Formula | C₈H₉N₃O₂ (Free Base) / C₈H₁₀ClN₃O₂ (HCl Salt) |
| Molecular Weight | 179.18 g/mol (Free Base) / 215.64 g/mol (HCl Salt) |
| SMILES | CC1=C(C=C(C=C1)C(=N)N)[O-] |
Structure-Activity Relationship (SAR) & Hazard Logic
To understand the safety profile without a specific tox-study, we apply "Read-Across" logic from structural components:
-
Amidine Moiety (C=NH(NH₂)): Highly basic (pKa ~11-12).
-
Risk:[1] Caustic to mucous membranes; severe eye irritant.
-
Bio-interaction: Mimics Arginine side chains; potential for potent biological activity (enzyme inhibition) even at low doses.
-
-
Nitro Group (-NO₂): Electron-withdrawing.
-
Risk:[1] Potential for redox cycling. While less toxic than nitro-anilines, ingestion may still pose risks of methemoglobinemia (interference with oxygen transport in blood).
-
-
Methyl Group (-CH₃): Lipophilicity modulator.
-
Risk:[1] Increases skin permeability compared to unsubstituted benzamidines.
-
Part 2: GHS Hazard Matrix (Inferred)
Based on the properties of benzamidine salts and nitro-aromatics, the following GHS classifications are assigned for risk assessment purposes.
Classification (Regulation (EC) No 1272/2008)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
-
Acute Toxicity (Oral): Category 4 (H302) - Conservative estimate based on nitro-aromatics.
Precautionary Logic
-
P261: Avoid breathing dust/fume/gas/mist. (Amidine salts are often fine, electrostatic powders).
-
P280: Wear protective gloves/eye protection/face protection. (Alkaline hydrolysis risk to corneal tissue).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Part 3: Critical Handling Protocols (The "Self-Validating" System)
This section details how to handle the compound to ensure both safety and experimental success.
Stability & Storage
-
Hygroscopicity: Amidine salts are hygroscopic. Absorption of water leads to hydrolysis (converting the amidine back to the amide), ruining stoichiometry in coupling reactions.
-
Validation Step: Before critical reactions, verify the "Free Flowing" nature of the solid. If clumpy or sticky, dry under vacuum over P₂O₅ for 4 hours.
-
Storage: Keep at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
Solution Preparation & Neutralization
The compound is typically supplied as a salt (HCl). For nucleophilic attacks (e.g., coupling to a heterocycle), the free base must be liberated in situ.
Protocol: In-Situ Free Basing
-
Dissolution: Dissolve the HCl salt in a polar aprotic solvent (DMF or DMSO). Note: Solubility in DCM is poor.
-
Base Addition: Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or TEA.
-
Observation: The solution may heat slightly (exothermic neutralization). Ensure full dissolution before adding electrophiles.
Visual Workflow: Exposure Control
The following diagram outlines the decision logic for PPE and Engineering controls based on the operation scale.
Caption: Risk-based selection of engineering controls. High-quantity handling requires isolation due to dust generation risks.
Part 4: Emergency Response & Toxicology
Acute Exposure Management
-
Eye Contact (Critical): Amidine salts can cause "alkaline-like" burns despite being salts.
-
Action: Irrigate immediately. Do not wait for pain signals. The basic nitrogen can penetrate corneal epithelium.
-
-
Ingestion:
-
Action: Do NOT induce vomiting. The nitro group presents a risk of systemic toxicity. Administer activated charcoal slurry if within 1 hour of ingestion and conscious.
-
Chemical Reactivity & Incompatibility
-
Strong Oxidizers: Reaction with the nitro group can be energetic.
-
Strong Bases: Liberates the free amidine, which may polymerize or hydrolyze rapidly in the presence of moisture.
-
Aldehydes/Ketones: Will react to form imines/heterocycles (often the desired reaction, but hazardous if uncontrolled).
Part 5: Synthesis Context (For Researchers)
Understanding the origin of the material helps predict impurities.
Common Synthesis Route (Pinner Reaction)
-
Precursor: 4-Methyl-3-nitrobenzonitrile.[2]
-
Reagent: Dry HCl gas in anhydrous Methanol/Ethanol.
-
Intermediate: Imidate Ester Hydrochloride.
-
Ammonolysis: Treatment with Ammonia/Ammonium Carbonate.
Impurity Alert: If your batch smells of "almonds" or "fruity esters," it may contain residual Benzonitrile (toxic) or Imidate ester (hydrolysis sensitive).
Synthesis Workflow Diagram
Caption: Synthetic pathway highlighting the critical moisture sensitivity that leads to amide impurities.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87896, 4-Methyl-3-nitrobenzamidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Benzamidine hydrochloride (Analogous Read-Across). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 4-Methyl-3-nitro-benzamidine from 4-methyl-3-nitrobenzonitrile
Abstract
This application note details the optimized synthesis of 4-methyl-3-nitrobenzamidine hydrochloride from 4-methyl-3-nitrobenzonitrile . This specific amidine moiety serves as a critical pharmacophore in the development of serine protease inhibitors (e.g., thrombin, Factor Xa) and peptidomimetics. While various synthetic routes exist, this guide prioritizes the Pinner Reaction due to its reliability in preserving the nitro group and its scalability. We introduce an in situ anhydrous HCl generation technique using acetyl chloride, eliminating the safety hazards associated with handling gaseous HCl tanks.
Strategic Analysis & Chemistry
Substrate Evaluation
The starting material, 4-methyl-3-nitrobenzonitrile , presents specific electronic characteristics that influence the reaction pathway:
-
Electronic Activation: The nitro group (
) at the meta position relative to the nitrile is strongly electron-withdrawing. This decreases electron density at the nitrile carbon, making it highly electrophilic and susceptible to nucleophilic attack by alcohols (step 1) and ammonia (step 2). -
Steric Considerations: The methyl group (
) at the para position introduces minimal steric hindrance, allowing the Pinner reaction to proceed under standard conditions without elevated pressures.
Synthetic Route Selection
We compare the two primary methodologies for this transformation:
| Feature | Method A: Pinner Reaction (Recommended) | Method B: LiHMDS Addition (Alternative) |
| Mechanism | Acid-catalyzed nucleophilic addition | Base-mediated direct addition |
| Intermediate | Imidate Ester Hydrochloride (Stable solid) | N-lithio amidine (Transient species) |
| Selectivity | Excellent (Nitro group is stable in acid) | Moderate (Nitro group sensitive to strong reducing agents/bases) |
| Product Form | Hydrochloride Salt (Preferred for stability) | Free base (Requires subsequent acidification) |
| Moisture Sensitivity | High (Risk of ester hydrolysis) | High (Reagent decomposition) |
Decision: Method A is selected as the primary protocol. It directly yields the stable hydrochloride salt required for biological assays and avoids the redox risks associated with strong organometallic bases in the presence of a nitro group.
Mechanistic Pathway
The synthesis proceeds via a two-step sequence.[1][2] First, the nitrile reacts with ethanol in the presence of anhydrous HCl to form the ethyl imidate hydrochloride (Pinner Salt). Second, the imidate undergoes ammonolysis to yield the target amidine .
Figure 1: Mechanistic pathway of the Pinner reaction emphasizing the moisture-sensitive imidate intermediate.
Experimental Protocols
Method A: Modified Pinner Synthesis (In Situ HCl)
This protocol uses Acetyl Chloride and Ethanol to generate anhydrous HCl, avoiding the need for gas cylinders.
Phase 1: Formation of the Imidate Ester
Reagents:
-
4-Methyl-3-nitrobenzonitrile (1.0 eq, 10 mmol, 1.62 g)
-
Absolute Ethanol (anhydrous, >99.5%) (20 mL)
-
Acetyl Chloride (3.0 eq, 30 mmol, 2.1 mL)
-
Solvent Note: Ethanol must be dried over 3Å molecular sieves if not from a fresh seal.
Procedure:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Place in an ice-water bath (0 °C).
-
Solvent Charge: Add Absolute Ethanol (20 mL) to the flask.
-
Acid Generation: Dropwise, add Acetyl Chloride over 10 minutes. Caution: Exothermic reaction. HCl gas is generated in situ. Stir for 15 minutes to ensure cooling.
-
Substrate Addition: Add 4-Methyl-3-nitrobenzonitrile in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–24 hours.
-
Monitoring: The nitrile peak (~2230 cm⁻¹) in IR should disappear. A thick precipitate (imidate salt) usually forms.
-
-
Isolation: Cool the flask to 0 °C. Dilute with 20 mL of anhydrous diethyl ether to maximize precipitation. Filter the solid rapidly under a blanket of nitrogen (or dry air).
-
Critical: Do not expose the solid to humid air for long; the imidate hydrolyzes to the ester.
-
Yield: Expect 85–95% of the imidate hydrochloride.
-
Phase 2: Ammonolysis to Amidine
Reagents:
-
Ethyl Imidate Intermediate (from Phase 1)
-
Ammonia (7N in Methanol or Ethanol) (3.0 eq)
Procedure:
-
Resuspension: Transfer the solid imidate immediately into a clean, dry pressure tube or RBF.
-
Ammonolysis: Add cold (0 °C) 7N Ammonia in Methanol (approx. 10 mL). Seal the vessel.
-
Reaction: Stir at Room Temperature for 24 hours. The mixture will likely become clear as the amidine forms, then potentially cloudy again as NH₄Cl precipitates.
-
Workup:
-
Evaporate the solvent under reduced pressure to dryness.
-
Purification: The residue contains the product and NH₄Cl.
-
Option 1 (Recrystallization): Dissolve in minimum hot ethanol, filter hot (removes some NH₄Cl), and cool to crystallize.
-
Option 2 (Basification - High Purity): Dissolve residue in water. Basify with 2N NaOH to pH 10 (precipitates the free base). Extract with Ethyl Acetate. Dry organics (Na₂SO₄) and concentrate. Redissolve in dry ether and add HCl/Ether to precipitate pure 4-Methyl-3-nitrobenzamidine hydrochloride .
-
Process Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| HCl Generation | Acetyl chloride + Ethanol is exothermic. Add AcCl slowly at 0°C. Perform in a fume hood. |
| Hydrolysis (Low Yield) | The imidate intermediate converts to the ethyl ester if water is present.[3] Use fresh anhydrous solvents and drying tubes. |
| Incomplete Reaction | If nitrile remains after 24h, the HCl concentration may be too low. Add another 1.0 eq of AcCl. |
| Nitro Reduction | Avoid using catalytic hydrogenation or active metals (Zn/HCl) for purification, as these will reduce the -NO₂ group to -NH₂. |
Analytical Characterization
Target Compound: 4-Methyl-3-nitrobenzamidine Hydrochloride
-
Physical State: Off-white to pale yellow crystalline solid.
-
IR (ATR):
-
Absence of Nitrile stretch at 2230 cm⁻¹.
-
Strong Amidine C=N stretch at ~1670–1690 cm⁻¹.
-
N-H stretches (broad) 3000–3300 cm⁻¹.
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
9.4–9.6 (br s, 4H, Amidine
) - 8.4 (s, 1H, Ar-H, ortho to NO₂)
- 8.1 (d, 1H, Ar-H)
- 7.8 (d, 1H, Ar-H, ortho to Methyl)
- 2.6 (s, 3H, Ar-CH₃)
-
9.4–9.6 (br s, 4H, Amidine
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
References
-
Pinner, A. (1877).[4][5] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[4]
-
Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 1928, 8, 1. (Demonstrates the standard Pinner protocol).
- Decroix, B., et al. (1976). Recherche d'activités thérapeutiques dans la série des amidines. European Journal of Medicinal Chemistry, 11, 245. (Specific reference to nitro-substituted benzamidines).
-
Lange, U., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. (Modern variations using Lewis Acids).
-
Taylor, E. C., & Chiang, C. C. (1977). Synthesis of amidines from nitriles via amidoximes. Journal of Organic Chemistry. (Alternative route discussion).
Sources
Application Notes and Protocols for the Characterization of 4-Methyl-3-nitro-benzamidine as a Serine Protease Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the utilization of 4-Methyl-3-nitro-benzamidine as a serine protease inhibitor. Serine proteases are a ubiquitous class of enzymes critical to numerous physiological and pathological processes, making them prime targets for therapeutic intervention and research.[1] The benzamidine scaffold serves as a classical pharmacophore for inhibiting trypsin-like serine proteases, which cleave peptide chains after basic amino acid residues.[2][3] This guide delves into the mechanistic principles of inhibition by 4-Methyl-3-nitro-benzamidine, offers a plausible synthetic route, and provides detailed, field-proven protocols for its characterization. We cover essential assays for determining inhibitory potency (IC₅₀), the inhibition constant (Kᵢ), mode of action, and selectivity. Furthermore, we include protocols for assessing cellular cytotoxicity to ensure observed effects are due to specific enzyme inhibition. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively employ this compound in their studies.
Scientific Principles and Mechanism of Action
The Serine Protease Active Site
Serine proteases are characterized by a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate. This catalytic mechanism is fundamental to their function and a key target for inhibitor design.[4]
The Benzamidine Scaffold: A Substrate Mimic
The inhibitory action of benzamidine-based compounds stems from their structural resemblance to the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The key to this interaction is the positively charged amidinium group of the benzamidine moiety. This group forms a strong salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[5] This high-affinity interaction allows the inhibitor to occupy the active site and prevent substrate binding, acting as a competitive inhibitor.[6]
Rationale for the 4-Methyl and 3-Nitro Substituents
The efficacy and selectivity of a benzamidine inhibitor can be fine-tuned by substituents on the benzene ring.
-
4-Methyl Group: This group adds hydrophobicity to the molecule. The binding affinity of substituted benzamidines with some serine proteases, such as thrombin, is affected by the hydrophobicity of the substituent.[7] This modification can influence how the inhibitor orients within the active site and its interactions with surrounding, often nonpolar, residues.
-
3-Nitro Group: The nitro group is a strong electron-withdrawing group.[8] Its presence can significantly alter the electronic properties of the aromatic ring and potentially influence the pKa of the amidinium group. This can impact the strength of the crucial salt bridge interaction in the S1 pocket. Furthermore, the nitro group can form additional hydrogen bonds or other interactions within the active site, potentially enhancing binding affinity or conferring selectivity for certain proteases over others.[8]
Caption: Mechanism of competitive inhibition by 4-Methyl-3-nitro-benzamidine.
Synthesis and Preparation
While 4-Methyl-3-nitro-benzamidine is a specific chemical entity, a general and plausible synthetic route can be proposed based on established organic chemistry principles for similar molecules. The synthesis would logically start from the commercially available 4-Methyl-3-nitrobenzoic acid.[9]
Proposed Synthetic Workflow:
-
Acid Chlorination: The carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by reacting 4-methyl-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[10]
-
Amidation: The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with ammonia (e.g., ammonium hydroxide) to form the corresponding benzamide.[11]
-
Nitrile Formation (Dehydration): The benzamide is dehydrated to form 4-methyl-3-nitrobenzonitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅) or thionyl chloride.
-
Pinner Reaction to Amidine: The nitrile is converted to the final benzamidine hydrochloride via the Pinner reaction. This involves treating the nitrile with anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate ester hydrochloride salt, which is then reacted with ammonia to yield the desired amidine hydrochloride.
Caption: Plausible synthetic workflow for 4-Methyl-3-nitro-benzamidine.
In Vitro Characterization: Potency and Mode of Action
Protocol 3.1: Preparation of Stock Solutions
Causality: Accurate and reproducible results depend on precisely prepared and properly stored stock solutions. Organic solvents like DMSO are typically used for initial dissolution due to the poor aqueous solubility of many small molecule inhibitors.[12]
-
Inhibitor Stock: Weigh out the solid 4-Methyl-3-nitro-benzamidine hydrochloride and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the primary stock into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to prevent effects on enzyme activity.
Protocol 3.2: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
Causality: The IC₅₀ value represents the inhibitor concentration required to reduce enzyme activity by 50% under specific assay conditions.[14] It is a functional measure of potency and is essential for comparing different inhibitors. This protocol uses a chromogenic substrate that releases a colored product upon cleavage by the enzyme, allowing for spectrophotometric monitoring of the reaction rate.
Caption: Experimental workflow for determining the IC₅₀ value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
-
Enzyme Solution: Prepare a working solution of a target serine protease (e.g., Trypsin) in the assay buffer. The final concentration should yield a linear reaction rate over the measurement period.
-
Substrate Solution: Prepare a working solution of a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA) in the assay buffer. The concentration should ideally be at or near the enzyme's Kₘ for this substrate.
-
Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-3-nitro-benzamidine in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the 100% activity control, add 10 µL of assay buffer (containing the same final DMSO concentration as the inhibitor wells).
-
Add 20 µL of the enzyme solution to all wells.
-
Pre-incubation: Tap the plate gently to mix and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at the appropriate wavelength for the chromogenic product (e.g., 405-410 nm for p-nitroaniline released from BAPNA) every 60 seconds for 15-30 minutes.[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[17]
-
Table 1: Example IC₅₀ Data Presentation
| Inhibitor Conc. [µM] | Log [Inhibitor] | Initial Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Control) | - | 50.2 | 0 |
| 0.1 | -1.0 | 48.1 | 4.2 |
| 0.3 | -0.52 | 42.5 | 15.3 |
| 1.0 | 0.0 | 26.1 | 48.0 |
| 3.0 | 0.48 | 12.3 | 75.5 |
| 10.0 | 1.0 | 4.9 | 90.2 |
| 30.0 | 1.48 | 2.1 | 95.8 |
| 100.0 | 2.0 | 1.5 | 97.0 |
| Calculated IC₅₀ | | | 1.04 µM |
Protocol 3.3: Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition
Causality: While IC₅₀ is condition-dependent, the inhibition constant (Kᵢ) is a true measure of the binding affinity between the inhibitor and the enzyme.[18] Determining Kᵢ requires measuring enzyme kinetics at multiple substrate and inhibitor concentrations. The resulting data, when plotted (e.g., as a Lineweaver-Burk plot), reveals the mechanism of inhibition (competitive, non-competitive, etc.) and allows for the calculation of Kᵢ.[19] For a competitive inhibitor, the apparent Kₘ will increase with inhibitor concentration, while Vₘₐₓ remains unchanged.[19]
Caption: Decision workflow for determining the mode of inhibition and Kᵢ.
Step-by-Step Methodology:
-
Experimental Setup: Design a matrix of experiments. You will need a range of substrate concentrations (e.g., 0.25x to 10x the Kₘ value) and several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; use the IC₅₀ as an estimate for Kᵢ initially).
-
Assay Procedure: For each fixed inhibitor concentration, perform the kinetic assay as described in Protocol 3.2, but vary the substrate concentration instead of the inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V) against substrate concentration ([S]) to generate a series of Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]). This linearization of the data is crucial for visualizing the mode of inhibition.
-
Analyze the Plot:
-
If the lines intersect on the y-axis, the inhibition is competitive .
-
If the lines intersect on the x-axis, the inhibition is non-competitive .
-
If the lines intersect in the upper-left quadrant, the inhibition is mixed .
-
-
Calculate Kᵢ (for competitive inhibition):
-
Determine the apparent Kₘ (Kₘ,ₐₚₚ) for each inhibitor concentration from the x-intercept (-1/Kₘ,ₐₚₚ) of the Lineweaver-Burk plot.
-
Kᵢ can be calculated using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[18]
-
Alternatively, a secondary plot of Kₘ,ₐₚₚ versus inhibitor concentration [I] will yield a straight line with the x-intercept equal to -Kᵢ.
-
-
Table 2: Example Kinetic Parameter Summary
| [Inhibitor] (µM) | Apparent Kₘ (µM) | Vₘₐₓ (mOD/min) | Mode of Inhibition | Calculated Kᵢ (µM) |
|---|---|---|---|---|
| 0 | 50 | 65 | - | - |
| 0.5 | 75 | 65 | Competitive | 1.0 |
| 1.0 | 100 | 65 | Competitive | 1.0 |
| 2.0 | 150 | 65 | Competitive | 1.0 |
Selectivity and Cellular Assays
Protocol 4.1: Serine Protease Selectivity Profiling
Causality: A desirable inhibitor is often one that is selective for its intended target over other related enzymes. This reduces the potential for off-target effects. Testing the compound against a panel of related proteases is a critical step in characterization.[6][7]
-
Select a Protease Panel: Choose a panel of relevant serine proteases (e.g., Thrombin, Plasmin, Chymotrypsin, Factor Xa).
-
Optimize Assays: For each enzyme, use its preferred substrate and optimal buffer conditions.
-
Determine Kᵢ: Perform the kinetic analysis as described in Protocol 3.3 for each protease in the panel.
-
Calculate Selectivity: The selectivity index is calculated as the ratio of Kᵢ values (e.g., Kᵢ(off-target) / Kᵢ(target)). A higher ratio indicates greater selectivity for the target enzyme.
Table 3: Example Selectivity Profile for 4-Methyl-3-nitro-benzamidine
| Serine Protease | Kᵢ (µM) | Selectivity Index (vs. Trypsin) |
|---|---|---|
| Trypsin (Target) | 1.0 | 1 |
| Thrombin | 25.5 | 25.5 |
| Plasmin | 15.2 | 15.2 |
| Chymotrypsin | >100 | >100 |
Protocol 4.2: In Vitro Cytotoxicity Assay (LDH Release)
Causality: It is crucial to determine if the inhibitor exhibits general cytotoxicity at concentrations where enzyme inhibition is observed. A high level of cytotoxicity would confound the interpretation of results from cell-based assays. The lactate dehydrogenase (LDH) release assay is a common method for quantifying cell death by measuring the activity of this cytosolic enzyme when it is released into the culture medium from cells with damaged plasma membranes.[20][21]
Caption: Workflow for an LDH-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Methyl-3-nitro-benzamidine. Include a vehicle control (DMSO) and a positive control for maximum lysis (e.g., a lysis buffer or Triton X-100).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new, clean 96-well plate.
-
Add the LDH reaction mixture (commercially available) to each well.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the maximum lysis control.
-
Plot the results and determine the CC₅₀ (half-maximal cytotoxic concentration).
-
References
-
MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Available at: [Link]
-
MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available at: [Link]
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Available at: [Link]
-
PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]
-
PMC. (n.d.). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Available at: [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
PMC. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Available at: [Link]
-
PMC. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
-
YouTube. (2021). Finding ki of competitive inhibitor. Available at: [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Available at: [Link]
-
Diva-portal.org. (n.d.). Kinetic studies of serine protease inhibitors in 'active barrier' model. Available at: [Link]
-
Bio-protocol. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Available at: [Link]
-
Royal Society of Chemistry. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Available at: [Link]
-
MDPI. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Available at: [Link]
-
PMC. (n.d.). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Available at: [Link]
-
ASM Journals. (n.d.). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Available at: [Link]
-
ResearchGate. (n.d.). An enzyme-release assay for natural cytotoxity. Available at: [Link]
-
Chemsrc. (2025). Benzenesulfonamide,4-methyl-N-[(3-nitrophenyl)methyl]. Available at: [Link]
-
ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Available at: [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Available at: [Link]
-
NIST WebBook. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. Available at: [Link]
-
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]
-
Biomedical Research and Therapy. (2020). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Available at: [Link]
-
Roche. (n.d.). The Complete Guide for Protease Inhibition. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?. Available at: [Link]
-
ResearchGate. (2020). Different approach to measuring Ki of inhibitor for E and ES complex?. Available at: [Link]
-
ACS Publications. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. Available at: [Link]
-
Dr. Mark Brandt. (n.d.). Inhibition kinetics. Available at: [Link]
- Google Patents. (n.d.). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.
-
edX. (n.d.). IC50 Determination. Available at: [Link]
-
Taylor & Francis. (n.d.). Nitro group – Knowledge and References. Available at: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]
-
bioRxiv.org. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
Sources
- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 4-Methyl-3-nitrobenzoic acid 99 96-98-0 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. courses.edx.org [courses.edx.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Expression and characterization of a new serine protease inhibitory protein in Escherichia coli | Biomedical Research and Therapy [bmrat.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
4-Methyl-3-nitro-benzamidine as a ligand in protein crystallography
Application Note: 4-Methyl-3-nitro-benzamidine as a Structural Probe for Serine Protease S1 Specificity
Introduction & Scope
This application note details the protocol for utilizing 4-Methyl-3-nitro-benzamidine (4M3NB) as a crystallographic ligand. While benzamidine is the archetypal inhibitor for trypsin-like serine proteases, the 4-methyl-3-nitro derivative offers a unique chemical profile for probing the electronic and steric tolerance of the S1 specificity pocket .
The addition of the electron-withdrawing nitro group (
-
Mapping Hydrophobic Sub-sites: Probing the depth of the S1 pocket (via the 4-methyl group).
-
Electronic Environment Studies: Analyzing the effect of electron-withdrawal on the amidine-Aspartate salt bridge.
-
Water Network Displacement: Investigating the displacement of conserved "structural" waters (e.g., Water 301 in Trypsin) by the nitro group.
Chemical Profile & Preparation
Unlike unsubstituted benzamidine, which is highly water-soluble, 4M3NB exhibits reduced aqueous solubility due to the hydrophobic toluene core and the nitro group.
Table 1: Physicochemical Properties & Stock Preparation
| Property | Value / Condition | Notes |
| Molecular Weight | ~179.18 Da | |
| Solubility (Water) | Low (< 10 mM) | Not suitable for direct aqueous stock preparation. |
| Solubility (DMSO) | High (> 100 mM) | Recommended vehicle. |
| pKa (Amidine) | ~10.5 - 11.0 | Remains protonated (cationic) at physiological pH. |
| Stock Concentration | 100 mM | Prepare in 100% DMSO. Aliquot and store at -20°C. |
| Stability | Light Sensitive | Protect from light due to the nitro-aromatic moiety. |
Mechanism of Action: The S1 Interaction
To interpret the electron density correctly, one must understand the expected binding mode. The amidine tail mimics the side chain of Arginine (P1 residue), forming a critical salt bridge with the conserved Aspartate at the bottom of the S1 pocket (e.g., Asp189 in Trypsin, Asp189 in Thrombin).
Diagram 1: Ligand Interaction Logic
Caption: Schematic of 4M3NB binding within a generic Serine Protease S1 pocket. The amidine-Asp189 anchor is the primary driver of affinity.
Experimental Protocols
Protocol A: Crystal Soaking (Recommended)
Soaking is the preferred method for benzamidine derivatives because high concentrations of benzamidines can interfere with the nucleation phase of crystallization if added de novo.
Prerequisites:
-
Apo-crystals of the target protease (e.g., Bovine Trypsin, Thrombin) grown in standard conditions (typically PEG-based, pH 7.0–8.5).
-
4M3NB Stock (100 mM in DMSO).
Step-by-Step Methodology:
-
Harvest Buffer Preparation: Prepare a solution identical to the mother liquor (well solution) but include 5–10% DMSO (to match the ligand spike) and cryo-protectant (e.g., 20% Glycerol) if freezing immediately.
-
Ligand Dilution: Add 4M3NB stock to the Harvest Buffer to achieve a final concentration of 5 mM to 10 mM .
-
Note: The
of substituted benzamidines is typically in the range. A concentration of 5 mM ensures occupancy.
-
-
Soaking:
-
Transfer the apo-crystals into the Ligand-Harvest drop using a loop.
-
Incubation Time: 10 minutes to 1 hour.
-
Warning: Long soaks (>4 hours) with nitro-compounds can sometimes degrade crystal order due to lattice expansion.
-
-
Cryo-cooling: Flash-cool in liquid nitrogen.
Protocol B: Co-Crystallization (For Low Affinity)
If soaking cracks the crystals (common with bulky 4-methyl groups forcing pocket expansion), use co-crystallization.
-
Protein Prep: Concentrate protein to 15–20 mg/mL.
-
Ligand Addition: Add 4M3NB stock directly to the protein solution to a final concentration of 2 mM .
-
Critical: Keep DMSO concentration < 2% to avoid protein denaturation.
-
-
Incubation: Incubate on ice for 30 minutes to allow equilibrium.
-
Screening: Set up hanging drops using standard sparse-matrix screens (e.g., JCSG+, Hampton Index).
Data Collection & Refinement Strategy
Successful structure solution relies on correct handling of the ligand during refinement.
Workflow Diagram:
Caption: Crystallographic workflow from data collection to ligand validation.
Key Technical Steps:
-
Restraint Generation: Do not rely on auto-generated libraries. Use eLBOW (Phenix) or AceDRG (CCP4) to generate a CIF file for 4-Methyl-3-nitro-benzamidine.
-
SMILES String:CC1=C(C=C(C=C1)C(=[NH2+])N)[O-]
-
-
Initial Maps: After Molecular Replacement, inspect the
map at the S1 pocket (contour at ). -
Placement: Fit the ligand.[1] Ensure the amidine plane is roughly coplanar with the Asp189 carboxylate to maximize H-bonding geometry.
-
Refinement:
-
Set ligand occupancy to 1.0 initially.
-
If negative density appears (red blobs) around the nitro group, reduce occupancy or check for rotational disorder (the nitro group might rotate if not pinned by water).
-
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| No density in S1 pocket | Ligand solubility issue or low affinity. | Increase soak concentration to limit of solubility (approx 15 mM in drop). |
| Cracked Crystals | Lattice disruption by ligand insertion. | Switch to Co-crystallization or cross-link crystals with Glutaraldehyde vapor before soaking. |
| High Ligand B-factors | Low occupancy. | Refine occupancy (likely < 0.7). |
| Distorted Geometry | Incorrect CIF restraints. | Manually verify bond lengths/angles in the CIF file against small molecule data (CSD). |
References
-
Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases. European Journal of Biochemistry, 204(2), 433-451.
-
Katz, B. A., et al. (2001). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 8(11), 1107-1121.
-
Phenix Documentation. eLBOW - Electronic Ligand Builder and Optimization Workbench. Lawrence Berkeley National Laboratory.
-
RCSB PDB. Crystal Structure of Trypsin complexed with Benzamidine (PDB ID: 3PTB). Protein Data Bank.
Sources
Application Note: Optimizing Serine Protease Inhibition via Nitro-Substituted Benzamidines
Executive Summary & Scope
This guide details the structure-activity relationship (SAR) of nitro-substituted benzamidines, a class of small molecules primarily utilized as serine protease inhibitors (targeting Trypsin, Thrombin, and Factor Xa) and antiprotozoal agents.
The benzamidine moiety serves as a classic "warhead" for the S1 specificity pocket of trypsin-like proteases.[1] The introduction of a nitro group (
Chemical Biology: The S1 Pocket Interaction
To understand the SAR of nitro-benzamidines, one must first understand the target. The S1 pocket of trypsin-like serine proteases contains a critical aspartate residue (Asp189 in trypsin) at its base.[3]
-
The Anchor: The positively charged amidinium group (
) forms a bidentate salt bridge with the carboxylate of Asp189. -
The Conflict: Maximal binding requires the amidine to be protonated (cationic). However, the introduction of electron-withdrawing groups (EWG) like nitro on the phenyl ring reduces the electron density of the amidine, lowering its pKa.
-
The Trade-off: While lowering the pKa might reduce the energy penalty of desolvation (making the molecule more hydrophobic), it risks deprotonating the amidine at physiological pH, thereby destroying the critical salt bridge.
Diagram 1: Mechanistic Logic of Nitro-Substitution
The following diagram illustrates the causal link between chemical substitution, electronic effects, and biological readout.
Caption: Causal flow of nitro-substitution effects on physicochemical properties and biological activity.[4]
Synthetic Protocol: The Pinner Reaction
Direct nitration of benzamidine is often low-yielding due to the deactivating nature of the amidine group. The preferred route is the Pinner Synthesis , converting a nitro-benzonitrile precursor into the amidine.
Reagents & Equipment[5][6][7][8]
-
Starting Material: Substituted Nitro-benzonitrile (e.g., 4-nitrobenzonitrile).
-
Solvent: Anhydrous Ethanol (strictly dry).
-
Acid: Anhydrous HCl gas (generated in situ or from a cylinder).
-
Ammonia Source: Anhydrous Ammonia (gas or methanolic solution).
-
Equipment: 3-neck round bottom flask, gas inlet tube, drying tube (CaCl2), ice bath.
Step-by-Step Protocol
-
Preparation of Imidate Salt (Pinner Salt):
-
Dissolve 10 mmol of the nitro-benzonitrile in 20 mL of anhydrous ethanol/chloroform (1:1 mixture improves solubility for nitro compounds).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture will hydrolyze the intermediate to an ester.
-
Seal the flask and store at 4°C for 24–48 hours. A precipitate (the imidate hydrochloride) should form.
-
Precipitate the product fully by adding dry diethyl ether. Filter and wash with ether.
-
-
Ammonolysis (Conversion to Amidine):
-
Suspend the dry imidate salt in 20 mL of anhydrous ethanol.
-
Cool to 0°C.
-
Add an excess (3-4 eq) of anhydrous ammonia (7N in methanol is convenient).
-
Stir at room temperature for 12–24 hours.
-
Evaporate solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude benzamidine hydrochloride from Ethanol/Ether.
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic broad singlets of the amidine protons (~9.0–9.5 ppm).
-
Diagram 2: Synthetic Workflow
Caption: The Pinner reaction pathway, highlighting the critical moisture-sensitive intermediate.
Biochemical Evaluation Protocol
To quantify the SAR, you must determine the inhibition constant (
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: Chromogenic substrate, e.g., BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2 (Calcium stabilizes trypsin).
Kinetic Assay Procedure
-
Preparation: Prepare serial dilutions of the nitro-benzamidine inhibitor (0, 10, 50, 100, 500 µM) in buffer.
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor. Incubate for 10 minutes at 25°C to reach equilibrium.
-
Initiation: Add 180 µL of BAPNA substrate (final conc. near
, approx. 1 mM). -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis:
-
Determine initial velocity (
) for each inhibitor concentration. -
Plot
vs. [I] (Dixon Plot) or use nonlinear regression (Cheng-Prusoff equation) to calculate .
-
Data Interpretation & SAR Trends
The following table summarizes the expected impact of nitro positioning based on Hammett substituent constants (
| Substituent Position | Electronic Effect ( | pKa Impact | Binding Affinity (Trypsin) | Explanation |
| Unsubstituted (H) | 0.00 | ~11.6 | High ( | Baseline salt bridge strength. |
| Para-Nitro ( | +0.78 (Strong EWG) | ~10.0 | Moderate/Low | Lowers pKa significantly. Reduces electron density on amidine, weakening the electrostatic interaction with Asp189. |
| Meta-Nitro ( | +0.71 (Strong EWG) | ~10.2 | Moderate | Similar to para, but may offer different steric fits in the S1 pocket. |
| Ortho-Nitro ( | Steric + EWG | < 10.0 | Poor | Steric clash with the enzyme backbone often prevents the amidine from entering the S1 pocket deep enough to engage Asp189. |
Key Takeaway: For simple benzamidines, electron-donating groups (e.g.,
Senior Scientist Insight: The "Nitro" Paradox
While nitro-benzamidines are excellent chemical probes, they face scrutiny in drug development.
-
Toxicity: Nitroaromatics can be reduced by liver reductases to hydroxylamines and amines. These intermediates can generate reactive oxygen species (ROS) or covalently bind to DNA (genotoxicity).
-
Prodrug Strategy: In antiparasitic therapies (e.g., against Trypanosoma brucei), the nitro group is a feature, not a bug. Drugs like Fexinidazole or nitro-benzamidine analogs rely on bacterial/parasitic nitroreductases to activate the drug inside the pathogen, turning the nitro group into a toxic radical species selectively within the parasite.
References
-
Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Source: National Institutes of Health (PubMed) URL:[Link]
-
Pinner Reaction: Mechanism and Protocol. Source: SynArchive / Wikipedia (Standard Organic Chemistry) URL:[Link]
-
Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Source: National Institutes of Health (PubMed Central) URL:[Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia. (Context on Nitro group in antiparasitics) Source: National Institutes of Health (PubMed Central) URL:[Link]
-
Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations. Source: National Institutes of Health (PubMed Central) URL:[Link]
Sources
- 1. Frontiers | Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations [frontiersin.org]
- 2. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
Application Note: Recrystallization Strategies for 4-Methyl-3-nitro-benzamidine Hydrochloride
This Application Note is designed for researchers and process chemists optimizing the purification of 4-Methyl-3-nitro-benzamidine (typically isolated as the hydrochloride salt ).
The guide synthesizes principles of amidine chemistry with specific solubility characteristics of nitro-aromatics to provide a robust purification strategy.
Executive Summary
4-Methyl-3-nitro-benzamidine is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors). Its purity is paramount, as the nitro group is often subsequently reduced to an amine for coupling; impurities carried forward can poison reduction catalysts (Pd/C) or lead to complex side-product mixtures.
This guide details the Recrystallization Protocol for the hydrochloride salt form (
Solvent Selection Logic (The "Why")
Benzamidine salts exhibit a steep solubility curve in polar protic solvents but are insoluble in non-polar organics. This polarity contrast is the mechanism for purification.
Solubility Profile & Impurity Fate
| Component | Polarity | Solubility in Water | Solubility in EtOH/MeOH | Solubility in Ether/EtOAc | Fate during Recrystallization |
| Target Molecule (HCl Salt) | Ionic/Polar | High | High (Hot) / Low (Cold) | Insoluble | Crystallizes |
| Impurity A: Nitrile | Non-polar | Insoluble | Moderate | High | Remains in Mother Liquor |
| Impurity B: Amide | Moderate | Low | Moderate | Moderate | Remains in Mother Liquor (mostly) |
| Impurity C: | Ionic | Very High | Low | Insoluble | Removed via Hot Filtration (if EtOH used) |
Recommended Solvent Systems
Based on the dielectric constants and solubility parameters, three systems are validated:
-
System A (Primary Recommendation): Ethanol / Diethyl Ether
-
System B (Scalable): Isopropanol (IPA)
-
System C (Cleanup): Water / Ethanol (1:4)
Detailed Experimental Protocol
Protocol A: The Ethanol/Ether Method (High Purity)
Prerequisites:
-
Crude 4-Methyl-3-nitro-benzamidine HCl (dried).
-
Anhydrous Ethanol (EtOH).
-
Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL round-bottom flask.
-
Add Anhydrous Ethanol (approx. 30-40 mL) slowly while heating to reflux (80°C).
-
Critical Check: If the solution is cloudy due to white solids that do not dissolve after 15 mins of reflux, this is likely
. Perform a Hot Filtration immediately to remove them.
-
-
Nucleation:
-
Allow the clear orange/yellow solution to cool slightly (to ~50°C).
-
Add Diethyl Ether dropwise.
-
Endpoint: Stop adding ether when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of Ethanol to clear the solution back to transparency.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes crystal purity).[6]
-
Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours.
-
-
Isolation:
-
Filter the crystals using a sintered glass funnel (vacuum).
-
Wash: Rinse the cake with a cold mixture of EtOH/Ether (1:3 ratio, 20 mL).
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Protocol B: The Isopropanol Method (Scalable)
-
Suspend crude solid in Isopropanol (10 mL per gram of solid).
-
Heat to reflux (82°C). If solid remains, add more IPA in 10% increments until dissolved.
-
Optional: Add activated carbon (5 wt%), stir for 10 mins, and hot filter over Celite to remove color bodies.
-
Cool slowly to room temperature with gentle stirring (200 rpm).
-
Chill to 0°C and hold for 4 hours.
-
Filter and wash with cold IPA.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic for selecting the purification route based on crude impurity profile.
Caption: Decision tree for selecting the optimal purification workflow based on initial crude analysis.
Validation & Troubleshooting
Quality Control (QC) Metrics
After drying, validate the batch using these criteria:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Peaks at δ 2.4 (Me), 7.8-8.5 (Ar-H), 9.4 (Amidine NH). |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Counter-ion | Silver Nitrate Titration | 1.0 eq Chloride ( |
| Solvent | GC-Headspace | < 5000 ppm (EtOH/Ether) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | Solvent too polar or cooling too fast. | Re-heat to dissolve.[1][6] Add a seed crystal. Cool very slowly. Add slightly more Ethanol. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop). |
| White insoluble solid in hot EtOH | Ammonium Chloride contamination. | Filter the hot solution through a pre-warmed funnel. |
| Colored Product (Dark Orange/Red) | Oxidation or azo-impurities. | Use activated carbon (Charcoal) during the hot dissolution step.[6][7] |
References
-
General Benzamidine Synthesis & Purification
-
Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, vol. 26, no. 23, 1996, pp. 4351-4367. Link
-
-
Solubility Data for Nitro-Benzamides (Precursors)
-
Recrystallization of Benzamidine Analogs
-
PrepChem. "Synthesis of 4-Amino-N-(4-nitrostyryl)benzamidine Hydrochloride." (Demonstrates MeOH/Acetone systems for nitro-benzamidines). Link
-
-
Purification of Serine Protease Inhibitors
-
Katz, B. A., et al. "Structure-based design of benzamidine-based inhibitors." Nature, vol. 391, 1998, pp. 608-612. (Discusses salt forms and purity requirements). Link
-
- Pinner Reaction Methodology: Pinner, A. "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for amidine HCl synthesis).
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. athabascau.ca [athabascau.ca]
- 8. 3-METHYL-4-NITROBENZAMIDE | 99584-85-7 [chemicalbook.com]
Troubleshooting & Optimization
Solubility enhancement of 4-Methyl-3-nitro-benzamidine for biological assays
Introduction
4-Methyl-3-nitro-benzamidine is a small molecule of interest in various biochemical and pharmacological screening assays. Its structure, featuring a basic benzamidine head group combined with a substituted aromatic ring, presents a common challenge for researchers: poor aqueous solubility at neutral pH. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and enhancing the solubility of this compound to ensure reproducible and reliable results in your biological assays. We will explore the underlying chemical principles and provide step-by-step protocols to address solubility issues, from initial stock preparation to final assay concentrations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with 4-Methyl-3-nitro-benzamidine.
Q1: What is the best solvent to prepare a high-concentration stock solution of 4-Methyl-3-nitro-benzamidine?
A1: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the best starting point.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[3] Aim for a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent transferred into your final aqueous assay buffer. Other potential solvents include ethanol or dimethylformamide (DMF), but DMSO is generally preferred for its broad compatibility and solubilizing power.[1]
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why is this happening and what can I do?
A2: This is a classic solubility problem known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment. The abrupt change in solvent polarity upon dilution causes the compound to precipitate.[4]
Here are the primary solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its maximum aqueous solubility.[4]
-
Increase the Final DMSO Concentration: A certain amount of DMSO may be required in the final solution to act as a co-solvent and keep the compound soluble.[3][4] Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[5] However, this must be validated for your specific cell line or assay system.[5][6][7]
-
Use Serial Dilutions: Avoid diluting the high-concentration DMSO stock directly into the final large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in your assay buffer.[4] This gradual reduction in solvent polarity can prevent localized high concentrations of the compound that trigger precipitation.[4]
Q3: Can I use pH modification to increase the solubility of 4-Methyl-3-nitro-benzamidine?
A3: Yes, this is a highly effective strategy. The benzamidine functional group is basic. In acidic conditions, it will become protonated (positively charged), which dramatically increases its interaction with polar water molecules and enhances solubility.[8][9][10][11] The solubility of compounds with basic anions or cations generally increases as the pH is moved away from their pI (isoelectric point).[12][13]
-
Causality: By lowering the pH of your buffer (e.g., to pH 5.0-6.5), you increase the proportion of the protonated, more soluble form of the molecule. This is a direct application of Le Châtelier's principle to a solubility equilibrium.[12][13]
-
Caution: Ensure that the altered pH is compatible with your biological assay. Enzymes, cells, and protein-protein interactions are often highly sensitive to pH changes.
Q4: I've tried DMSO and pH adjustment, but I still see precipitation at my desired concentration. Are there other options?
A4: Yes, several advanced formulation techniques can be employed:
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be used in combination to improve solubility.[14][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can encapsulate poorly soluble molecules like 4-Methyl-3-nitro-benzamidine, forming an "inclusion complex" that is water-soluble.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[19]
Part 2: Troubleshooting Guide
If the initial FAQ section does not resolve your issue, follow this systematic troubleshooting workflow.
dot digraph "Solubility_Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot Caption: Troubleshooting workflow for 4-Methyl-3-nitro-benzamidine solubility.
Part 3: Data Presentation & Experimental Protocols
Table 1: Recommended Solvents and Formulation Excipients
This table provides a summary of common solvents and excipients. Note that the optimal choice depends on the specific requirements and constraints of the biological assay.
| Solvent/Excipient | Primary Use | Typical Starting Concentration | Pros | Cons & Considerations |
| DMSO | High-concentration stock solution | 10-50 mM (Stock); 0.1-1% (Final) | Excellent solubilizing power for many organic molecules.[3] | Can be toxic to cells at >1%.[6] May affect enzyme activity.[2] Must include a vehicle control. |
| Ethanol | Stock solution / Co-solvent | 10-20 mM (Stock); 0.1-1% (Final) | Less toxic than DMSO for some cell lines. Volatile. | Weaker solvent than DMSO. Can affect cell membrane integrity.[5] |
| PEG 400 | Co-solvent | 1-10% in final buffer | Low cellular toxicity. Can improve solubility of hydrophobic compounds. | Increases viscosity of the solution. May interfere with some assay readouts. |
| HP-β-Cyclodextrin | Complexation Agent | 1-5% (w/v) in final buffer | Forms water-soluble inclusion complexes, significantly increasing apparent solubility.[18][19] Low toxicity. | Can sometimes extract cholesterol from cell membranes. May alter drug-protein binding kinetics. |
| Acidic Buffer (e.g., MES, Acetate) | pH Modification | pH 5.5 - 6.8 | Significantly increases solubility of basic compounds like benzamidines.[8][11] | pH must be compatible with the biological system. Potential for buffer-compound interactions. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1.66 mg of 4-Methyl-3-nitro-benzamidine (assuming HCl salt, FW = 191.62 g/mol ). Adjust mass based on the actual formula weight provided by the supplier.
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex vigorously for 2-3 minutes. If solids remain, gently warm the vial to 37°C for 5-10 minutes and/or sonicate in a water bath.[20] Visually inspect to ensure the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent water absorption by the DMSO.[4] Store at -20°C or -80°C for long-term stability.[21]
Protocol 2: Serial Dilution into Aqueous Assay Buffer
This protocol describes how to prepare a final assay solution of 10 µM with 0.1% DMSO.
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution completely and bring it to room temperature.
-
Prepare Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of your final aqueous assay buffer (pre-warmed to the assay temperature, e.g., 37°C). This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently.
-
Prepare Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed assay buffer in your final experimental vessel (e.g., well of a microplate).
-
Mix and Use: Mix gently by pipetting or orbital shaking. The final concentration will be 10 µM compound in 0.1% DMSO. Use immediately.
-
Vehicle Control: Prepare a parallel control where 2 µL of pure DMSO is used in step 2, following the same dilution scheme. This is critical for interpreting your results correctly.
dot digraph "Serial_Dilution_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} end_dot Caption: Serial dilution workflow to minimize precipitation.
References
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
Fiveable. (2025, August 15). pH and Solubility. AP Chem. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamidine. Retrieved from [Link]
-
Mendes, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(1), 135. Available at: [Link]
-
Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]
-
Blevins, D. C., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 19(7), 967-974. Available at: [Link]
-
SciSpace. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Particle Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4). Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methyl-3-nitrobenzamide (C8H8N2O3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro- (CAS 619-80-7). Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fiveable.me [fiveable.me]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. wjbphs.com [wjbphs.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Benzamidine Synthesis Support Center: Troubleshooting Sterically Hindered Substrates
Status: Operational Operator: Senior Application Scientist Topic: Optimization of Pinner Reaction for ortho-Substituted/Hindered Benzonitriles
Part 1: The Core Challenge (Mechanistic Insight)
The Pinner reaction relies on the formation of a highly reactive nitrilium ion intermediate.[1] For standard benzonitriles, this is straightforward. However, for sterically hindered substrates (e.g., 2,6-disubstituted benzonitriles), you are fighting two fundamental forces:
-
Nucleophilic Access: The alcohol (typically ethanol or methanol) must attack the cyano carbon. Bulky ortho-groups physically block this trajectory, significantly raising the activation energy (
) of the attack. -
Thermodynamic Instability: The resulting imidate salt (Pinner salt) is moisture-sensitive. Because the reaction rate is slow due to hindrance, the "window of opportunity" for adventitious water to hydrolyze the intermediate into an unreactive primary amide is much wider.
The Golden Rule: For hindered substrates, kinetic patience combined with thermodynamic rigor (absolute dryness) is the only path to success.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see no reaction. The starting material is untouched after 24 hours."
Diagnosis: The activation energy for the alcohol attack is too high at standard conditions (
Corrective Actions:
-
Saturation is Key: Bubbling HCl for 10 minutes is not enough. You must ensure the solvent is saturated with HCl gas (approx. 30-40% by weight). Weigh your flask before and after addition.
-
Temperature Modulation: While Pinner reactions are classically run at
to prevent rearrangement, hindered substrates often require room temperature (RT) or even mild heating ( ) in a sealed vessel.-
Risk: Heating increases the rate of "Pinner-to-Pinner" rearrangement (imidate
amide + alkyl chloride). Monitor strictly by TLC.
-
-
Solvent Switch: Switch from Diethyl Ether to 1,4-Dioxane . Dioxane has a higher boiling point and better solubilizes the polar nitrilium intermediate, stabilizing the transition state.
Scenario B: "I isolated a white solid, but NMR shows it's the primary amide ( ), not the amidine."
Diagnosis: Hydrolysis has occurred. This is the most common failure mode. The nitrilium ion reacts with water
Corrective Actions:
-
The "Glovebox" Standard: If possible, load the reaction in a glovebox. If not, use a Schlenk line with a positive pressure of Argon.
-
Trap the Water: Add molecular sieves (3Å) directly to the reaction flask (activated at
beforehand). -
Fresh HCl: Do not use HCl in Dioxane from a bottle opened last month. Generate HCl gas in situ by dripping
onto solid NaCl and passing the gas through a drying tube before it enters your reaction.
Scenario C: "The Pinner salt formed (precipitate), but the ammonolysis step failed."
Diagnosis: Steric hindrance is now blocking the second nucleophile (ammonia). Alternatively, the pH during ammonolysis was incorrect, causing the imidate to revert to ester.
Corrective Actions:
-
Ammonia Source: Switch from aqueous ammonia (fatal for hindered imidates due to hydrolysis competition) to 7M
in Methanol or Ethanolic Ammonia . -
Pressure: Perform the ammonolysis in a sealed pressure tube at
. The hindered imidate requires higher energy to undergo substitution.
Part 3: Experimental Protocols
Protocol 1: The "Brute Force" Pinner (For Moderately Hindered Systems)
Scope: Ortho-methyl or ortho-halo benzonitriles.
-
Setup: Flame-dry a 2-neck round bottom flask. Attach a gas inlet tube and a drying tube (
). -
Dissolution: Dissolve nitrile (1.0 equiv) in anhydrous 1,4-dioxane (0.5 M concentration). Add anhydrous EtOH (1.1 equiv).
-
Note: Do not use a large excess of alcohol; it promotes orthoester formation side-reactions.
-
-
Acidification: Cool to
. Bubble dry HCl gas through the solution until saturation is reached (solvent volume expands, fumes are visible). -
Incubation: Seal the flask tightly (parafilm/Clips). Allow to stand at Room Temperature for 48–72 hours.
-
Checkpoint: A heavy white precipitate (Imidate HCl) should form.
-
-
Isolation: Dilute with massive excess of dry
to force full precipitation. Filter under Argon. Wash with dry ether. Do not expose to air. -
Amination: Immediately resuspend the solid in 7M
in MeOH. Seal in a pressure tube. Stir at RT for 24h.
Protocol 2: The Thio-Pinner Alternative (For Severely Hindered Systems)
Scope: 2,6-Disubstituted systems where standard Pinner fails completely. This route uses Sulfur's higher nucleophilicity to bypass the bottleneck.
| Step | Reagents | Conditions | Mechanism |
| 1. Thionation | Reflux in Toluene | Converts Nitrile | |
| 2. Activation | Methyl Iodide (MeI) | Acetone, RT | Alkylates Sulfur to form the Thioimidate salt (highly reactive electrophile). |
| 3. Amination | Heat ( | Ammonia displaces Methanethiol ( |
Part 4: Visualization & Logic
Diagram 1: The Mechanistic Bottleneck
This diagram illustrates the competition between the desired Pinner pathway and the fatal hydrolysis pathway, highlighting where steric hindrance acts as a "brake."
Caption: The "Steric Block" (dashed blue line) slows the desired pathway, allowing trace moisture (red line) to dominate and form the amide side-product.
Diagram 2: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing reaction failure and selecting the correct remediation strategy.
References
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[2][3][4] Chemical Reviews, 61(2), 179–211.[3] [Link]
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[1][5] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
- Decroix, B., Morel, J., & Pastour, P. (1976). Recherches sur les amidines et les thioamides. Bulletin de la Société Chimique de France, 621. (Foundational work on hindered heterocyclic amidines).
-
Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate.[6] Green Chemistry, 15(8), 2252-2260. [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[4][7] Journal of Organic Chemistry, 26(2), 412–418. [Link]
Sources
Technical Support Center: Stability of 4-Methyl-3-nitro-benzamidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitro-benzamidine. It addresses common questions and troubleshooting scenarios related to the compound's stability under physiological pH conditions (pH 7.4), ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Methyl-3-nitro-benzamidine at physiological pH (7.4)?
A: At physiological pH 7.4, 4-Methyl-3-nitro-benzamidine is expected to be predominantly in its protonated form (as a benzamidinium ion). This protonation significantly stabilizes the amidine functional group against spontaneous degradation.[1] While generally stable for typical in vitro assay durations, it is susceptible to slow hydrolysis over extended periods. The rate of this degradation is dependent on temperature, buffer composition, and incubation time. For long-term experiments (e.g., >24 hours), it is crucial to empirically determine the compound's stability under your specific conditions.
Q2: What is the primary degradation pathway for 4-Methyl-3-nitro-benzamidine in aqueous buffer?
A: The primary and most anticipated degradation pathway is hydrolysis . The amidine group is susceptible to nucleophilic attack by water, leading to the formation of 4-Methyl-3-nitro-benzamide and ammonia. This benzamide can then undergo further, typically slower, hydrolysis to form 4-Methyl-3-nitro-benzoic acid and another molecule of ammonia. This two-step process is the main non-enzymatic degradation route in aqueous physiological buffers.
Caption: Potential two-step hydrolysis pathway of 4-Methyl-3-nitro-benzamidine.
Q3: What are the analytical signs of compound degradation?
A: Degradation is typically identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] You would observe:
-
Decrease in Parent Peak Area: The peak corresponding to 4-Methyl-3-nitro-benzamidine will decrease in area over time.
-
Appearance of New Peaks: Concurrently, new peaks corresponding to the degradation products (4-Methyl-3-nitro-benzamide and, subsequently, 4-Methyl-3-nitro-benzoic acid) will appear and increase in area.
-
No Significant Color Change: While some nitro-aromatic compounds can be colored, degradation to the benzamide or benzoic acid is unlikely to cause a dramatic color change in solution unless degradation is extensive.[3][4]
Q4: How should I prepare and store solutions of 4-Methyl-3-nitro-benzamidine for my experiments?
A: To ensure maximum stability and reproducibility:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO.[5][6] Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Working Solutions: Prepare fresh aqueous working solutions on the day of the experiment by diluting the DMSO stock into your physiological buffer (e.g., PBS, pH 7.4).[5]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) as it can have physiological effects and may influence compound stability.[6]
Q5: Which analytical method is best for a quantitative stability study?
A: A stability-indicating LC-MS method is the gold standard.[2] It offers superior selectivity and sensitivity compared to HPLC-UV. This method allows for the separation of the parent compound from its degradation products and their unambiguous identification and quantification based on their mass-to-charge ratios.[7] If LC-MS is unavailable, a well-developed HPLC-UV method is also suitable, as the nitro-aromatic structure provides a strong UV chromophore for detection.[8]
Troubleshooting Guide
| Problem Encountered | Potential Cause & Explanation | Recommended Solution |
| Rapid loss of parent compound (<1 hour) | Incorrect pH: The pH of your buffer may be significantly higher than 7.4. Amidine hydrolysis is base-catalyzed, and stability decreases sharply at alkaline pH.[1] | Verify the pH of your experimental buffer with a calibrated pH meter. Adjust as necessary. |
| Enzymatic Degradation: If using a biological matrix (e.g., plasma, cell lysate), proteases or other enzymes may be degrading the compound. Benzamidine itself is a known protease inhibitor.[9] | Include appropriate protease inhibitors in your matrix or, for a baseline, run a parallel experiment in a clean buffer to assess chemical vs. enzymatic stability. | |
| Multiple unexpected peaks in chromatogram | Initial Sample Impurity: The starting material may not be pure. | Always analyze a T=0 sample to establish a baseline chromatogram and confirm the purity of the initial compound. |
| Buffer Interference: Components of a complex buffer or cell culture medium could be interfering with the analysis or reacting with the compound. | Run a buffer blank (an injection of the buffer without the compound) to identify any interfering peaks. | |
| Poorly reproducible stability results | Temperature Fluctuations: The rate of hydrolysis is temperature-dependent. Inconsistent incubation temperatures will lead to variable results. | Use a calibrated incubator or water bath set to a constant temperature (e.g., 37°C) for all time points. |
| Inconsistent Solution Preparation: Errors in preparing stock or working solutions will directly impact the final concentration and, therefore, the stability assessment. | Use calibrated pipettes and follow a strict, documented procedure for all solution preparations. |
Experimental Protocol: Chemical Stability Assessment
This protocol outlines a standard procedure for evaluating the chemical stability of 4-Methyl-3-nitro-benzamidine in a physiological buffer.
Objective: To determine the rate of degradation of 4-Methyl-3-nitro-benzamidine at 37°C in PBS, pH 7.4.
Materials:
-
4-Methyl-3-nitro-benzamidine powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Methanol, HPLC grade
-
Sterile microcentrifuge tubes
-
Calibrated incubator or water bath (37°C)
-
HPLC or LC-MS system
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of 4-Methyl-3-nitro-benzamidine.
-
Dissolve in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 10 µM. (e.g., add 10 µL of 10 mM stock to 9.99 mL of PBS).
-
Rationale: A 10 µM concentration is typically sufficient for analytical detection and ensures the final DMSO concentration is low (0.1%).
-
-
Incubation and Sampling:
-
Immediately after preparation, take the T=0 sample: Withdraw 100 µL of the working solution and add it to a microcentrifuge tube containing 100 µL of cold ACN. This quenches the reaction. Vortex and store at 4°C or on ice until analysis.
-
Place the remainder of the working solution in the 37°C incubator.
-
Withdraw additional 100 µL samples at specified time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each immediately in cold ACN as described for the T=0 sample.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated salts.
-
Transfer the supernatant to HPLC vials.
-
Analyze all samples by a validated, stability-indicating LC-MS or HPLC-UV method in a single batch to minimize analytical variability.[2]
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (4-Methyl-3-nitro-benzamidine) at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot the % Remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound.
-
Caption: Experimental workflow for assessing the chemical stability of a compound.
Data Interpretation
To aid in the identification of potential degradation products by LC-MS, the molecular weights of the parent compound and its likely hydrolytic products are provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methyl-3-nitro-benzamidine | C₈H₉N₃O₂ | 195.18 |
| 4-Methyl-3-nitro-benzamide | C₈H₈N₂O₃ | 180.16[10] |
| 4-Methyl-3-nitro-benzoic acid | C₈H₇NO₄ | 181.15 |
References
- pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines - PMC - NIH. (2025, August 4).
- Application Notes and Protocols for C108297 Stability in Solution - Benchchem.
- How to Conduct Stability Studies for Small Molecule Drugs.
- Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - Frontiers.
- Chemical Stability Assay.docx - Enamine.
- PRODUCT INFORMATION - Cayman Chemical.
- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR.
- 4-methyl-3-nitrobenzamide (C8H8N2O3) - PubChemLite.
- Benzamidine - Wikipedia.
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products - DTIC. (1977, January 17).
- Technical Support Center: Purification of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem.
- 4-Methyl-3-nitrobenzoic acid 99 96-98-0 - Sigma-Aldrich.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (2021, July 18).
- pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC - NIH.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (2011, January 1).
Sources
- 1. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Benzamidine - Wikipedia [en.wikipedia.org]
- 10. PubChemLite - 4-methyl-3-nitrobenzamide (C8H8N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing the Selective Reduction of 4-Methyl-3-nitro-benzamidoxime
Welcome to the technical support center for the synthesis of 4-Methyl-3-nitro-benzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges of reducing an amidoxime functional group while preserving a nitro group within the same molecule. The following sections provide in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to ensure your success in this chemoselective transformation.
Section 1: Core Concepts & Mechanistic Insights
This section addresses the fundamental chemical principles governing this reaction, providing the "why" behind the experimental choices.
Q1: What is the primary challenge in synthesizing 4-Methyl-3-nitro-benzamidine from its corresponding amidoxime?
A: The central challenge is chemoselectivity . The starting material, 4-Methyl-3-nitro-benzamidoxime, possesses two reducible functional groups: the amidoxime and the aromatic nitro group. The nitro group is highly susceptible to reduction, typically converting to an amine under many standard hydrogenation conditions.[1][2][3] Therefore, the goal is to identify a reduction method that selectively targets the N-O bond of the amidoxime while leaving the nitro group intact.
Q2: Why do standard catalytic hydrogenation methods (e.g., H₂/Pd-C) often fail for this specific transformation?
A: Standard catalytic hydrogenation using molecular hydrogen (H₂) and a palladium on carbon (Pd/C) catalyst is a powerful reduction method. However, it is generally not selective for an amidoxime over a nitro group.[4] In fact, catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds to their corresponding anilines.[2][5] Attempting this reaction with H₂/Pd-C will almost certainly lead to the formation of 4-Methyl-3-amino-benzamidine as the major, undesired byproduct.
Caption: Desired selective vs. undesired non-selective reduction pathways.
Q3: What are the most viable strategies for achieving this selective reduction?
A: To achieve the desired chemoselectivity, milder and more controlled reduction techniques are necessary. The most successful strategies avoid the use of high-pressure hydrogen gas and instead rely on:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in solution, which "transfers" hydrogen to the substrate on the surface of a catalyst (like Pd/C). Common donors include formic acid and its salts, such as ammonium formate or potassium formate.[6][7] This approach is often safer and allows for greater control over the reaction's reducing potential.[8]
-
Activation via Acylation: The reactivity of the amidoxime can be significantly enhanced by first acylating the hydroxyl group (e.g., with acetic anhydride).[6] This converts the hydroxyl into a better leaving group (acetate), facilitating the reductive cleavage of the N-O bond. The subsequent reduction of this O-acyl intermediate is often much faster and more efficient, allowing the reaction to complete before the nitro group is affected.[8][9]
-
Metal-Mediated Reductions: Reagents like stannous chloride (SnCl₂) have been used to reduce amidoximes.[10] However, SnCl₂ is also a classic reagent for nitro group reduction, so careful control of stoichiometry, temperature, and reaction time would be critical and would require extensive optimization.
Based on literature precedent and reliability, the combination of activation via acylation followed by catalytic transfer hydrogenation is the most robust and recommended approach.[6][8]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experiment.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Amidine | 1. Inactive Catalyst: The Pd/C catalyst may be old or poisoned. 2. Poor Hydrogen Donor: The formate salt may be of poor quality or used in insufficient excess. 3. Low Reactivity of Amidoxime: Direct reduction of the amidoxime can be slow.[6] 4. Sub-optimal pH: The reaction rate is often dependent on the acidity of the medium.[6][8] | 1. Use fresh, high-quality Pd/C (10% w/w). 2. Ensure the formate salt is anhydrous and use a significant molar excess (e.g., 10 equivalents). 3. Strongly Recommended: Implement the two-step acylation-reduction protocol (see Section 3). The acylated intermediate is far more reactive.[8] 4. Ensure the reaction is run in an acidic solvent like glacial acetic acid, which accelerates the reduction.[6] |
| Significant Formation of the Amino Byproduct | 1. Overly Aggressive Conditions: The reaction temperature is too high or the reaction time is too long. 2. Incorrect Hydrogen Source: Using H₂ gas instead of a transfer hydrogenation reagent. 3. Catalyst Loading Too High: Excess catalyst can increase the rate of the undesired nitro reduction. | 1. Run the reaction at room temperature. Monitor closely by TLC or LC-MS and stop the reaction immediately upon consumption of the starting material. 2. Switch to a transfer hydrogenation source like potassium formate. This provides a more controlled delivery of hydrogen equivalents.[8] 3. Reduce the catalyst loading to 5-10 mol% relative to the substrate. |
| Complex Mixture of Byproducts | 1. Hydrolysis: The amidine product or amidoxime starting material can hydrolyze if excess water is present, especially during workup.[11] 2. Product Degradation: The product may be unstable to the workup conditions (e.g., strong base or acid). 3. Impure Starting Materials: Impurities in the starting amidoxime can lead to side reactions.[12] | 1. Use anhydrous solvents and reagents. During workup, minimize contact time with aqueous layers. 2. Employ a milder workup procedure. Neutralize carefully and extract promptly. Consider purification by crystallization of the hydrochloride salt, which is often more stable.[6] 3. Confirm the purity of your 4-Methyl-3-nitro-benzamidoxime by ¹H NMR and melting point before starting the reaction. |
Section 3: Recommended Protocol & Optimization
The following protocol details the most reliable method for the selective reduction of 4-Methyl-3-nitro-benzamidoxime, which involves the formation of an O-acyl intermediate followed by transfer hydrogenation.
Protocol: Two-Step Acylation and Reduction
This procedure is adapted from established methods for the reduction of aromatic amidoximes.[6][8][9]
Step 1: Acylation of 4-Methyl-3-nitro-benzamidoxime
-
To a solution of 4-Methyl-3-nitro-benzamidoxime (1.0 mmol, 1 equiv.) in glacial acetic acid (5 mL), add acetic anhydride (1.1 mmol, 1.1 equiv.) at room temperature.
-
Stir the mixture for 10-15 minutes. The formation of the O-acyl intermediate can be monitored by TLC or LC-MS. The reaction is typically very fast.[6] Do not isolate the intermediate.
Step 2: Transfer Hydrogenation
-
In a separate flask, prepare the potassium formate solution by dissolving potassium carbonate (5.0 mmol, 5 equiv.) in methanol (7.5 mL) and then carefully adding formic acid (10.0 mmol, 10 equiv.).
-
To the reaction mixture from Step 1 containing the in-situ generated O-acyl amidoxime, add 10% Palladium on Carbon (Pd/C, ~10 mol%).
-
Add the freshly prepared potassium formate solution to the reaction mixture.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress every 15 minutes by TLC or LC-MS. The reduction of the acylated intermediate is typically complete within 10-30 minutes for aromatic systems.[8]
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue contains the amidine product. It can be purified by dissolving it in ethanol and precipitating the hydrochloride salt by adding a solution of HCl in ethanol or ether. The inorganic potassium salts are insoluble in ethanol and can be removed by filtration.[6]
Caption: Recommended experimental workflow for selective amidoxime reduction.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: How do I prepare the starting 4-Methyl-3-nitro-benzamidoxime?
-
Q2: What is the specific role of acetic acid in this reaction?
-
Q3: Can I use ammonium formate instead of potassium formate?
-
A: Yes, ammonium formate is also a common transfer hydrogenation reagent.[7] However, using potassium formate offers a significant advantage during workup. The byproduct, potassium chloride, is insoluble in ethanol and can be easily filtered off, simplifying the purification of the desired amidine hydrochloride salt.[6]
-
-
Q4: How should I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting amidoxime (or its acylated form) and the more polar amidine product (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine). Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.
-
-
Q5: What are the key safety precautions?
-
A: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen or solvents. Handle it carefully, preferably wet. Formic acid and acetic anhydride are corrosive. Nitroaromatic compounds can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
Nadrah, K., & Dolenc, M. S. (2007). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett, (8), 1257-1258. Available from: [Link]
-
Török, B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega, 6(12), 8376–8384. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Available from: [Link]
-
Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological & Pharmaceutical Bulletin, 25(8), 975-983. Available from: [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available from: [Link]
-
Kaur, N., et al. (2022). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. ResearchGate. Available from: [Link]
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (2), 244-246. Available from: [Link]
-
Cesar, J., & Dolenc, M. S. (2001). Solid-phase synthesis of amidines by the reduction of amidoximes. Tetrahedron Letters, 42(40), 7099-7102. Available from: [Link]
-
Wang, C., et al. (2020). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. Available from: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. Available from: [Link]
-
Wang, F., et al. (2015). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository. Available from: [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Available from: [Link]
-
Reddy, K. L., et al. (2007). Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. ResearchGate. Available from: [Link]
-
Thimmaiah, G., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(16), 2978. Available from: [Link]
-
Nadrah, K., & Dolenc, M. S. (2007). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Thieme E-Journals. Available from: [Link]
-
Staszewska-Krajewska, O., et al. (2020). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 25(22), 5462. Available from: [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 13. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Analysis of 4-Methyl-3-nitro-benzamidine: A Comparative Technical Guide
This guide provides a technical analysis of the 1H NMR spectrum of 4-Methyl-3-nitro-benzamidine , specifically focusing on its characterization in drug development workflows. It compares solvent systems and differentiates the target compound from critical process impurities.
Introduction & Structural Context[1][2][3][4][5][6]
4-Methyl-3-nitro-benzamidine is a critical scaffold in the synthesis of serine protease inhibitors (e.g., thrombin, trypsin, and Factor Xa inhibitors).[1] In drug development, it is typically isolated as a hydrochloride salt (HCl) to ensure stability, as the free base is prone to hydrolysis.
Accurate NMR characterization is challenging due to the labile amidine protons and the strong electron-withdrawing effects of the nitro group.[1] This guide compares the spectral performance in DMSO-d6 versus Methanol-d4 (MeOD) and Chloroform-d (CDCl3) , establishing a validated protocol for structural confirmation and purity analysis.[1]
Structural Assignments (Theoretical Baseline)
The molecule consists of a 1,3,4-substituted benzene ring.
-
Position 1: Amidine group (–C(=NH)NH₂·HCl).
-
Position 3: Nitro group (–NO₂).[2]
-
Position 4: Methyl group (–CH₃).[3]
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the analysis of benzamidines. The "performance" of the analysis is defined by the visibility of the exchangeable amidine protons and the resolution of the aromatic region.
Comparison Table: Solvent Effects on Spectral Quality
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (MeOD) | Chloroform-d (CDCl3) |
| Solubility (HCl Salt) | High | High | Poor/Insoluble |
| Amidine Protons (-C(=NH)NH2) | Visible (Broad singlets, 9.0–9.6 ppm) | Invisible (Exchanged with D) | Invisible/Very Broad |
| Aromatic Resolution | Excellent | Good | Poor (Aggregation possible) |
| Water Interference | HDO peak at ~3.3 ppm (distinct) | HDO peak at ~4.8 ppm (may overlap) | N/A |
| Suitability | Structural Confirmation | Routine Purity Check | Not Recommended |
Mechanistic Insight[9][10]
-
DMSO-d6: Acts as a hydrogen bond acceptor, "freezing" the exchange of the acidic amidine protons. This allows the observation of the characteristic 3H or 4H broad signals (depending on protonation state) between 9.0 and 9.6 ppm.
-
MeOD: Facilitates rapid deuterium exchange (
).[1] The amidine signals disappear completely, simplifying the spectrum but removing a critical confirmation point.
Comparative Analysis: Differentiation from Impurities
In a process setting, this compound must be distinguished from its starting material (4-Methyl-3-nitrobenzonitrile ) and its hydrolysis degradation product (4-Methyl-3-nitrobenzamide ).[1]
Diagnostic Signal Table (in DMSO-d6)
| Proton Environment | Target: Amidine (HCl) | Impurity: Nitrile | Impurity: Amide |
| Exchangeable (NH) | ~9.2–9.6 ppm (4H, br s) | None | ~7.6 & 8.1 ppm (2H, br s) |
| H-2 (Ar-H) | ~8.55 ppm | ~8.40 ppm | |
| H-6 (Ar-H) | ~8.10 ppm (dd) | ~8.15 ppm | ~8.05 ppm |
| Methyl (-CH3) | ~2.65 ppm (s) | ~2.70 ppm | ~2.60 ppm |
Key Differentiator: The presence of the downfield broad singlets (>9.0 ppm) is the definitive signature of the amidine salt. The nitrile lacks these entirely, while the amide protons appear significantly upfield (~7.5-8.0 ppm).
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducibility and minimize moisture-induced exchange broadening, follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended.
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 3.0 seconds or higher. The aromatic protons adjacent to the nitro group may have longer T1 relaxation times; a short D1 can affect integration accuracy.
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the broad amidine regions.
-
Referencing: Reference residual DMSO pentet to 2.50 ppm .
-
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for solvent selection and impurity identification.
Diagram 1: Solvent Selection Logic
Caption: Decision tree for selecting the appropriate NMR solvent based on analytical goals.
Diagram 2: Impurity Differentiation Workflow
Caption: Logic flow for distinguishing the product from nitrile precursors and amide byproducts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
National Institute of Standards and Technology (NIST). (2023). 4-Methyl-3-nitroaniline (Structural Analog) Spectral Data. NIST Chemistry WebBook.
-
BenchChem Technical Support. (2025). An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange.
-
PubChem. (2025).[5] 4-Methyl-3-nitrobenzamide Compound Summary. National Library of Medicine.
Sources
A Senior Application Scientist's Guide to Differentiating Amidine and Nitrile Groups Using FTIR Spectroscopy
In the landscape of drug discovery and synthetic chemistry, the precise identification of functional groups is paramount. The amidine and nitrile moieties, while both nitrogen-containing, impart vastly different physicochemical properties to a molecule. Amidines are highly basic and can act as potent hydrogen bond donors and acceptors, often serving as bioisosteres for guanidines or participating in catalytic cycles. Nitriles, in contrast, are relatively non-basic, can act as hydrogen bond acceptors, and are valuable synthetic intermediates.[1] An erroneous assignment can derail a research program, making robust analytical confirmation essential.
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for distinguishing these critical functional groups. This guide offers an in-depth comparison of their characteristic spectral features, the underlying principles governing their vibrations, and a field-proven protocol for acquiring high-fidelity data.
The Vibrational Basis for Differentiation
Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of this absorption is determined primarily by the strength of the bond (force constant) and the masses of the atoms involved, a relationship analogous to a classical harmonic oscillator.[2]
-
Nitrile (R-C≡N): The nitrile group is defined by a carbon-nitrogen triple bond. This bond is very strong and stiff, involving relatively light atoms. Consequently, its stretching vibration requires high energy, causing it to absorb in a unique and relatively uncongested region of the infrared spectrum.[2][3]
-
Amidine (R-C(=NR')-NR''R'''): The core of the amidine group is a carbon-nitrogen double bond (imine) adjacent to a carbon-nitrogen single bond (amine). Its key vibrational modes will include the C=N double bond stretch, as well as N-H stretching and bending vibrations if the nitrogen atoms are not fully substituted (i.e., in primary or secondary amidines).[4]
Core Spectral Signatures: A Head-to-Head Comparison
The most definitive way to distinguish these two groups is by identifying their primary stretching frequencies, which appear in very different spectral regions.
The C≡N triple bond stretch is one of the most diagnostic peaks in infrared spectroscopy.[5]
-
Wavenumber: It appears as a sharp, intense absorption in the 2260-2220 cm⁻¹ range.[3][6]
-
Intensity: The intensity is typically medium to strong. This is because the C≡N bond is highly polarized, and its stretching motion results in a significant change in the molecular dipole moment—a prerequisite for strong IR absorption.[3]
-
Influencing Factors:
-
Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N bond is slightly weakened. This delocalization lowers the force constant, shifting the absorption to a lower wavenumber (2240-2220 cm⁻¹).[3][5][7]
-
Electronegativity: Electron-withdrawing groups attached to the carbon can slightly increase the frequency, while electron-donating groups may slightly decrease it.[7]
-
Unlike the single, sharp peak of a nitrile, the amidine signature is a composite of several bands, particularly for primary and secondary amidines.
-
C=N Double Bond Stretch: This vibration occurs in the congested double-bond region of the spectrum, typically between 1680-1600 cm⁻¹ .[2] Its intensity is variable but is often strong. However, this peak can overlap with C=C stretches from aromatic rings or alkenes, and more significantly, with C=O stretches from amide or ketone impurities, making it less definitive on its own.
-
N-H Stretches (Primary & Secondary Amidines): These are crucial for identification. They appear in the 3500-3200 cm⁻¹ region.
-
Primary Amidines (-NH₂): Exhibit two distinct bands due to asymmetric and symmetric stretching vibrations.[4][8]
-
Secondary Amidines (-NHR): Show a single N-H stretching band.[4][8] These peaks are typically of medium intensity and are broader than C-H stretching peaks due to intermolecular hydrogen bonding.[4]
-
-
N-H Bending Vibrations: These provide further confirmation.
-
Primary Amidines: An N-H "scissoring" (bending) vibration is found near 1650-1590 cm⁻¹ , often overlapping with or appearing as a shoulder on the C=N stretch.[4]
-
Secondary Amidines: Display a characteristic and often intense N-H in-plane bending vibration between 1570-1515 cm⁻¹ .[4] This peak is particularly useful as few other functional groups absorb strongly in this specific region.
-
Data Summary: Amidine vs. Nitrile
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Key Differentiating Notes |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium-Strong, Sharp | Highly diagnostic; appears in a clean region of the spectrum. [3][5] |
| Amidine | C=N Stretch | 1680 - 1600 | Medium-Strong, Sharp | Can overlap with other double-bond absorptions (C=C, C=O).[2] |
| N-H Stretch (Primary) | 3500 - 3200 (2 bands) | Medium, Broad | Confirms presence of a primary amine/amidine group.[4] | |
| N-H Stretch (Secondary) | 3500 - 3200 (1 band) | Medium, Broad | Confirms presence of a secondary amine/amidine group.[4] | |
| N-H Bend (Primary) | 1650 - 1590 | Medium | Often overlaps with the C=N stretch. | |
| N-H Bend (Secondary) | 1570 - 1515 | Strong | A very characteristic and useful peak for secondary amidines.[4] |
Experimental Protocol: High-Fidelity FTIR Analysis
The quality of an FTIR spectrum is entirely dependent on meticulous sample preparation and data acquisition. The goal is to maximize the interaction of the analyte with the IR beam while minimizing scattering and interference.
Step 1: Rigorous Sample Preparation
Causality: The chosen method must render the sample sufficiently transparent to IR radiation to allow for detection of transmitted or reflected light. For solid samples, particle size must be smaller than the wavelength of the IR light to prevent significant light scattering (the Christiansen effect), which can distort peak shapes and baselines.[9]
Method A: KBr Pellet (For Solid Samples)
-
Drying: Gently heat ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours and store it in a desiccator. KBr is hygroscopic, and absorbed water will show a very broad O-H stretch around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample features.
-
Grinding: Add 1-2 mg of the solid sample to an agate mortar. Add the ~100 mg of dried KBr. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a talc-like consistency.[10]
-
Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.[10] An opaque or cloudy pellet indicates insufficient grinding or pressure.
Method B: Attenuated Total Reflectance (ATR) (For Solid or Liquid Samples) This is often the preferred method due to its speed and minimal sample preparation.[11][12]
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Applying Pressure: For solid samples, lower the press arm to apply firm, even pressure. This is critical to ensure intimate contact between the sample and the crystal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[11]
Step 2: Background Spectrum Acquisition
Causality: The ambient atmosphere contains IR-active gases (CO₂ and H₂O). The instrument itself also has a unique optical and electronic signature. A background scan measures these contributions, allowing them to be mathematically subtracted from the sample scan, isolating the spectrum of the analyte.
-
Ensure the sample compartment is empty (for KBr pellet method) or contains only the clean ATR crystal with the pressure arm engaged (for ATR method).
-
Close the compartment lid and allow the atmosphere inside to purge with dry air or nitrogen for several minutes, if available, to minimize atmospheric interference.
-
Acquire the background spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
Step 3: Sample Spectrum Acquisition
-
Place the KBr pellet in the sample holder or place your sample on the ATR crystal as described in Step 1.
-
Close the compartment lid.
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Visualization of the Analytical Workflow
The following diagram outlines the logical flow for identifying an unknown sample as either an amidine or a nitrile based on its FTIR spectrum.
Caption: Workflow for distinguishing nitriles and amidines via FTIR.
Conclusion
While both amidines and nitriles are fundamental nitrogenous functional groups, their FTIR spectra are distinctly different. The nitrile group provides a sharp, unambiguous signal in a clean spectral window (2260-2220 cm⁻¹), making its identification straightforward. The amidine group, in contrast, requires a more holistic evaluation of the spectrum, including the C=N stretch in the double-bond region (1680-1600 cm⁻¹) and, most critically, the N-H stretching and bending vibrations for non-tertiary amidines. By understanding the vibrational origins of these peaks and employing meticulous experimental technique, researchers can confidently and accurately distinguish between these two vital functional groups, ensuring the integrity and progress of their chemical research.
References
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from Scribd. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Retrieved from colorado.edu. [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from niu.edu. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from drawell.com. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from specac.com. [Link]
-
Kuroki, Y., & Boxer, S. G. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 124(19), 3946–3957. [Link]
-
Luo, J., et al. (1999). Factors That Influence the CN Stretching Frequency in Imines. The Journal of Physical Chemistry A, 103(27), 5339–5346. [Link]
-
ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Retrieved from ResearchGate. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from sites.chem.vt.edu. [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8560–8566. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?[Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from msu.edu. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from spcmc.ac.in. [Link]
-
AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency. Retrieved from pubs.aip.org. [Link]
-
Kłak, J., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry, 46(47), 22675-22686. [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from slideshare.net. [Link]
-
Ośmiałowski, B., et al. (2000). Amidines. Part 40.1 Amidine–deuteriochloroform complexes. Influence of amidine basicity on the frequency of C–D stretching vibrations. Journal of the Chemical Society, Perkin Transactions 2, (1), 175-182. [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 533-544. [Link]
-
Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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Comparing potency of 4-Methyl-3-nitro-benzamidine vs Benzamidine HCl
This guide provides a comparative technical analysis of Benzamidine Hydrochloride (HCl) versus its substituted derivative, 4-Methyl-3-nitro-benzamidine .
The following analysis is structured for researchers and drug development professionals evaluating these compounds for serine protease inhibition, assay development, or synthetic applications.
Executive Summary
-
Benzamidine HCl is the industry "Gold Standard" for reversible serine protease inhibition (Trypsin, Thrombin, Urokinase). It is characterized by a well-defined
( for Trypsin), high water solubility, and optical transparency in the UV-Vis range. -
4-Methyl-3-nitro-benzamidine is a functionalized derivative, primarily used as a synthetic intermediate (scaffold) rather than a standalone inhibitor. While it retains inhibitory capacity, it exhibits lower potency due to steric and electronic effects and introduces spectral interference (yellow color/UV absorbance) that complicates standard enzymatic assays.
Recommendation: Use Benzamidine HCl for routine protein purification and kinetic assays. Reserve 4-Methyl-3-nitro-benzamidine for structure-activity relationship (SAR) studies or as a fragment for synthesizing heterocycles (e.g., benzimidazoles).
Chemical & Physical Profile
The structural differences between the two compounds dictate their binding affinity and utility in the lab.
| Feature | Benzamidine HCl | 4-Methyl-3-nitro-benzamidine |
| Structure | Unsubstituted Phenyl Ring | Phenyl ring with 4-Methyl and 3-Nitro groups |
| Molecular Weight | 156.61 g/mol | ~215.6 g/mol (free base) |
| Solubility (Water) | High (>50 mg/mL) | Moderate to Low (Hydrophobic substituents) |
| ~11.6 (Strongly Basic) | ~10.2 (Lowered by Nitro EWG) | |
| Electronic Effect | Neutral ( | 3-Nitro (EWG) + 4-Methyl (Weak EDG) |
| Spectral Properties | Transparent (>280 nm) | Absorbs UV/Vis (Yellow) |
| Primary Use | Protease Inhibition | Synthetic Intermediate / SAR Probe |
Potency Analysis: Mechanism & Binding
Both compounds function as competitive reversible inhibitors of trypsin-like serine proteases. They bind in the S1 Specificity Pocket , anchoring via a salt bridge to the catalytic Aspartate 189 (Asp189) residue.
A. Benzamidine HCl (The Baseline)
-
Binding Mode: The amidinium group (
) mimics the side chain of Arginine. It forms a bidentate salt bridge with Asp189 at the bottom of the S1 pocket. The phenyl ring engages in hydrophobic stacking within the pocket. -
Potency (
):-
Trypsin:
-
Thrombin:
(Weaker binding due to S1 geometry)
-
B. 4-Methyl-3-nitro-benzamidine (The Derivative)
-
Predicted Potency: Lower than Benzamidine (
). -
Mechanistic Rationale:
-
Steric Clash (The Ortho Effect): The 4-methyl and 3-nitro groups are ortho to each other. This steric crowding forces the nitro group out of the plane of the phenyl ring. This bulk can prevent the inhibitor from sitting "flat" in the narrow S1 pocket, reducing Van der Waals contacts.
-
Electronic Deactivation: The Nitro group is a strong Electron Withdrawing Group (EWG). While it lowers the
of the amidine (from ~11.6 to ~10.2), the amidine remains protonated at physiological pH (7.4). However, the EWG reduces the electron density of the phenyl ring, weakening cation- interactions or stacking interactions with residues like Tyr228 or Phe192 (depending on the specific protease).
-
Visualization of Binding Logic
Figure 1: Comparative binding mechanism. Benzamidine fits optimally in the S1 pocket, while the 4-Methyl-3-nitro derivative suffers from steric hindrance and electronic deactivation.
Experimental Validation Protocol
If you must use 4-Methyl-3-nitro-benzamidine (e.g., due to availability or specific SAR goals), you cannot assume standard inhibition kinetics. You must determine the Inhibition Constant (
CRITICAL WARNING: The nitro group absorbs light. If you use a standard spectrophotometric assay (e.g., BAPNA at 410 nm or BAEE at 253 nm), the inhibitor itself may act as an Inner Filter , absorbing the signal and leading to false data.
Protocol: Determination of
with Spectral Correction
Reagents:
-
Enzyme: Bovine Trypsin (
final). -
Substrate: BAPNA (N-benzoyl-DL-arginine-p-nitroanilide).
. -
Inhibitor: 4-Methyl-3-nitro-benzamidine (Range:
). -
Buffer:
Tris-HCl, , pH 8.0.
Workflow:
-
Absorbance Scan: First, scan the inhibitor alone (at
) from 200–500 nm.-
Decision Gate: If the inhibitor absorbs significantly at 410 nm (the detection wavelength for BAPNA hydrolysis), you must use a fluorogenic substrate (e.g., Z-Arg-AMC) instead of a colorimetric one.
-
-
Kinetic Setup (Dixon Plot Method):
-
Prepare two fixed concentrations of Substrate (
, ). -
Prepare a range of Inhibitor concentrations (
).
-
-
Reaction:
-
Data Analysis:
-
Plot
(y-axis) vs. (x-axis). -
The intersection of the lines for the two substrate concentrations gives
.
-
Self-Validating Check (The "Null" Control)
To ensure the inhibition is real and not an artifact of the nitro group reacting with the enzyme:
-
Pre-incubation Test: Incubate Enzyme + Inhibitor for 30 mins before adding substrate.
-
Result: If
is the same as without pre-incubation, the inhibition is Reversible (Correct). If inhibition increases with time, it is Irreversible/Slow-binding (Incorrect for this class).
Synthesis & SAR Context
Why does 4-Methyl-3-nitro-benzamidine exist if it is less potent?
-
Precursor Utility: It is rarely the end-product. The nitro group is typically reduced to an amine (4-Methyl-3-aminobenzamidine).
-
Coupling: The resulting amine allows for the attachment of fluorophores, agarose beads (for affinity columns), or peptide linkers.
-
Benzimidazole Formation: The 3-nitro and 4-amidine groups can be cyclized to form benzimidazole derivatives, which are potent inhibitors of other enzymes (e.g., Factor Xa).
References
-
Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin with inhibitors of the benzamidine type. Journal of Biological Chemistry, 240(4), 1579-1585. Link
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[3] European Journal of Biochemistry, 6(4), 502-506. Link
-
Stürzebecher, J., et al. (1999). 3D-QSAR analysis of benzamidine-type inhibitors of trypsin, thrombin, and factor Xa. Journal of Medicinal Chemistry, 42(3), 458-477. Link
-
Sigma-Aldrich (Merck). Product Specification: Benzamidine Hydrochloride. Link
Sources
- 1. versieuxlab.wordpress.com [versieuxlab.wordpress.com]
- 2. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications | PLOS One [journals.plos.org]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
